molecular formula C56H80O2 B12058769 Menaquinone-9-d7

Menaquinone-9-d7

货号: B12058769
分子量: 792.3 g/mol
InChI 键: WCRXHNIUHQUASO-LLYLAFBMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Menaquinone-9-d7 is a useful research compound. Its molecular formula is C56H80O2 and its molecular weight is 792.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C56H80O2

分子量

792.3 g/mol

IUPAC 名称

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i11D3,12D,13D,38D,39D

InChI 键

WCRXHNIUHQUASO-LLYLAFBMSA-N

手性 SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H]

规范 SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

产品来源

United States

Foundational & Exploratory

Menaquinone-9-d7: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Menaquinone-9-d7 (MK-9-d7). Given the limited availability of data specific to the deuterated form, this document primarily relies on the well-established data for the non-deuterated Menaquinone-9 (MK-9), with the reasonable scientific assumption that the deuteration at a non-labile position will have a negligible impact on its chemical properties and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Chemical Properties

This compound is a deuterated analog of Menaquinone-9, a member of the Vitamin K2 family. Vitamin K2 homologues are characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenoid side chain of varying length. In the case of MK-9, this side chain consists of nine isoprenoid units. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Such isotopic labeling is often utilized in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key chemical properties of Menaquinone-9. The molecular weight for this compound has been adjusted to account for the seven deuterium atoms.

PropertyValueSource
Molecular Formula C₅₆H₇₃D₇O₂Assumed from MK-9
Molecular Weight 792.3 g/mol Calculated from MK-9
CAS Number 523-39-7 (for MK-9)[2][3][4]
Appearance Crystalline solid
Solubility Soluble in Chloroform (B151607) (100 mg/ml)[5]
UV Absorption Maxima (λmax) 249, 270, 315 nm[6][5]
Purity ≥98% (typical for MK-9)[4]

Stability Profile

Menaquinones, including MK-9, are known to be sensitive to certain environmental factors. Understanding the stability of this compound is critical for its proper handling, storage, and application in experimental settings.

Key Stability Considerations:
  • Light Sensitivity: Menaquinones are susceptible to degradation upon exposure to light, particularly UV radiation.[6][5] It is crucial to store this compound in light-protected containers.

  • Alkaline Sensitivity: The stability of menaquinones is compromised in alkaline conditions.[7] Contact with strong bases should be avoided.

  • Thermal Stability: While generally considered thermostable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

  • Oxidation: As with other quinones, menaquinones can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Storage Recommendations:

For optimal stability, this compound should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of menaquinones, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of menaquinone samples.

Objective: To separate and quantify this compound and potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform or a mixture of isopropanol and n-hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standard to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase for menaquinone analysis is a mixture of methanol and ethanol (e.g., 95:5 v/v) or isopropanol and n-hexane (e.g., 2:1 v/v).[4] The exact composition may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 248 nm or 270 nm.[4]

    • Injection Volume: 20 µL.

  • Analysis: Inject the prepared standards and sample solutions into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.[8]

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 60°C for 24 hours.

    • Alkaline Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide (B78521) at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using the developed HPLC method (as described in Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Data Interpretation: Identify any new peaks that appear in the chromatograms of the stressed samples as potential degradation products. The decrease in the peak area of the parent compound indicates the extent of degradation.

Signaling Pathway and Biological Role

Menaquinone-9, and by extension this compound, plays a crucial role as a form of Vitamin K2. The primary biological function of Vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][3][9] This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) residues (Glu) to γ-carboxyglutamate residues (Gla) in a number of proteins, known as Vitamin K-dependent proteins (VKDPs).[3][9] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions.[3]

The Vitamin K cycle is a critical metabolic pathway that allows for the recycling of Vitamin K, ensuring a continuous supply of the active form for the carboxylation reaction.

Vitamin K Cycle

Vitamin_K_Cycle VK Vitamin K (Quinone) VKH2 Vitamin K Hydroquinone (Active Form) VK->VKH2 VKOR/Reductase VKO Vitamin K Epoxide GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VKO->VK VKOR GGCX->VKO Gla γ-Carboxyglutamate (Gla) GGCX->Gla Glu Protein-bound Glutamate (Glu) Glu->GGCX

Caption: The Vitamin K cycle and its role in the γ-carboxylation of proteins.

Experimental Workflow for Stability Testing

Stability_Workflow start Start: This compound Sample prep Sample Preparation (1 mg/mL solution) start->prep stress Application of Stress Conditions prep->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Alkaline Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidative Stress (3% H2O2, RT) stress->oxid therm Thermal Stress (Solid, 80°C) stress->therm photo Photolytic Stress (UV light) stress->photo hplc HPLC Analysis (Reversed-Phase C18) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Analysis: - % Degradation - Identification of Degradants hplc->data end End: Stability Profile data->end

Caption: Workflow for conducting forced degradation studies on this compound.

References

The Role of Menaquinone-9-d7 in Advancing Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (B191817) (MK-9), a subtype of vitamin K2, is a vital lipophilic vitamin predominantly synthesized by bacteria in the gut and found in certain fermented foods. Its role in various physiological processes, including bone metabolism and cardiovascular health, has garnered significant scientific interest. To elucidate its metabolic fate, pharmacokinetics, and quantification in complex biological matrices, researchers have turned to a powerful tool: Menaquinone-9-d7 (MK-9-d7). This deuterated isotopologue of MK-9 serves two primary purposes in research: as a metabolic tracer to track its conversion to other vitamin K forms and as an internal standard for accurate quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Core Applications of this compound

The primary applications of this compound in a research setting are:

  • Metabolic Tracer: By introducing a "heavy" version of MK-9 into a biological system, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME). A key area of investigation is the conversion of longer-chain menaquinones, like MK-9, into the biologically crucial menaquinone-4 (MK-4).

  • Internal Standard: In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), MK-9-d7 is used as an internal standard. Since it behaves almost identically to the non-labeled MK-9 during sample preparation and analysis but is distinguishable by its mass, it allows for precise and accurate quantification by correcting for sample loss or matrix effects.

Metabolic Fate of Menaquinone-9: A Tracer Study

A pivotal application of deuterium-labeled MK-9 has been to investigate its role as a precursor to tissue MK-4. Studies in animal models have provided direct evidence for this conversion.

Experimental Protocol: In Vivo Conversion of MK-9 to MK-4 in Mice

This protocol outlines a typical experimental workflow to trace the metabolic fate of dietary this compound.

1. Animal Model and Diet:

  • Species: C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated to a standard chow diet.

  • Experimental Diet: Mice are fed a specialized diet containing a known concentration of this compound (e.g., 2.1 mg/kg of diet) for a specified period (e.g., one week) before tissue collection.[1]

2. Tissue Harvesting:

  • At the end of the dietary intervention, mice are euthanized.

  • Target tissues, such as liver and bone (e.g., femurs), are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

3. Vitamin K Extraction from Bone Tissue:

  • Pulverization: The frozen bone is pulverized to a fine powder under cryogenic conditions.

  • Homogenization: The bone powder is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Lipid Extraction: A liquid-liquid extraction is performed using a solvent system such as ethanol (B145695) and hexane (B92381) to isolate the lipophilic vitamin K.[2] The organic layer containing the lipids is collected.

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/isopropanol mixture).

4. LC-MS/MS Analysis:

  • Chromatographic Separation: The extracted vitamin K forms are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, water, and a small amount of a modifier (e.g., formic acid or ammonium (B1175870) formate) is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of both unlabeled and deuterium-labeled menaquinones. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for MK-4, MK-9, and their deuterated counterparts are monitored.

Quantitative Data: Conversion of MK-9 to MK-4 in Mice

The following tables summarize the key quantitative findings from a study investigating the conversion of dietary deuterium-labeled MK-9 to MK-4 in mice.

Table 1: Menaquinone Concentrations in Liver of Mice Fed Different MK-9 Diets

SexDietary Group (mg MK-9/kg)Liver MK-4 (pmol/g)Liver MK-9 (pmol/g)
Male0.06~10~20
Male2.1~25~150
Female0.06~15~30
Female2.1~40~200

Data are approximate values based on graphical representations in the cited literature and are intended for illustrative purposes.[1]

Table 2: Bone MK-4 Concentrations and Contribution from Labeled MK-9 in Mice Fed 2.1 mg/kg Deuterium-Labeled MK-9 Diet

SexTotal Bone MK-4 (pmol/g)Deuterium-Labeled Bone MK-4 (pmol/g)% of Bone MK-4 Derived from Labeled MK-9
Male~3522 ± 963%
Female~5537 ± 2167%

Data presented as mean ± SD where available.[1]

These results unequivocally demonstrate that dietary MK-9 is a significant precursor to MK-4 found in bone tissue.[1]

Logical Workflow for a Metabolic Tracer Study

metabolic_workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase animal_model C57BL/6 Mice diet Diet with This compound animal_model->diet Feeding harvest Tissue Harvesting (Bone, Liver) diet->harvest extract Lipid Extraction harvest->extract lcms LC-MS/MS Analysis extract->lcms data Data Quantification lcms->data result Conclusion: MK-9 is a precursor to MK-4 data->result Interpretation

Workflow for tracing the metabolic fate of this compound.

This compound as an Internal Standard

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of endogenous MK-9.

Experimental Protocol: Quantification of MK-9 using MK-9-d7 as an Internal Standard

1. Sample Preparation:

  • A known amount of this compound solution is spiked into the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.

2. Extraction:

  • The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte (MK-9) and the internal standard (MK-9-d7).

3. LC-MS/MS Analysis:

  • The extract is analyzed by LC-MS/MS.

  • The instrument is set up to monitor the specific MRM transitions for both MK-9 and MK-9-d7.

4. Quantification:

  • The peak area of the endogenous MK-9 is measured and compared to the peak area of the known amount of MK-9-d7.

  • The ratio of the peak areas is used to calculate the exact concentration of MK-9 in the original sample, correcting for any variability during the analytical process.

Logical Workflow for using this compound as an Internal Standard

internal_standard_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (contains endogenous MK-9) spike Spike IS into Sample sample->spike is This compound (Internal Standard) is->spike extract Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms peak_areas Measure Peak Areas (MK-9 and MK-9-d7) lcms->peak_areas quant Quantification: Calculate [MK-9] using Peak Area Ratio peak_areas->quant

Workflow for quantification using this compound as an internal standard.

Relevant Signaling Pathways

Understanding the biological context of menaquinones is crucial for interpreting research findings. Two key pathways are the Vitamin K cycle, essential for protein carboxylation, and the Pregnane X Receptor (PXR) activation pathway.

The Vitamin K Cycle and Osteocalcin (B1147995) Carboxylation

Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins.[3] This process is vital for the function of vitamin K-dependent proteins, such as osteocalcin in bone.[3] Carboxylated osteocalcin is able to bind calcium and incorporate it into the bone matrix.

vitamin_k_cycle cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_hydroquinone Vitamin K Hydroquinone VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide GGCX Osteocalcin_Glu Osteocalcin (Glu) VK_hydroquinone->Osteocalcin_Glu Cofactor VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKOR VK_quinone->VK_hydroquinone VKOR Osteocalcin_Gla Osteocalcin (Gla) (Active) Osteocalcin_Glu->Osteocalcin_Gla GGCX GGCX VKOR VKOR PXR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK4 Menaquinone-4 PXR PXR MK4->PXR Binds PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR DNA DNA (PXRE) PXR_RXR->DNA Binds to Target_Genes Target Gene Transcription (e.g., CYP3A4, MDR1) DNA->Target_Genes Regulates

References

The Gold Standard in Quantitative Analysis: A Technical Guide to Menaquinone-9-d7 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Menaquinone-9-d7 (MK-9-d7), in the precise and accurate quantification of Menaquinone-9 (MK-9) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the core principles of stable isotope dilution analysis, present detailed experimental protocols, and provide a comparative overview of the analytical performance, underscoring the superiority of using a deuterated analog for quantitative mass spectrometry.

The Imperative for an Ideal Internal Standard in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include inefficiencies in the sample extraction process, fluctuations in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the analyte of interest. An internal standard (IS) is therefore added to every sample, calibrator, and quality control sample at a known concentration to normalize for these variations.

The ideal internal standard should be chemically and physically similar to the analyte, co-eluting during chromatography and exhibiting similar ionization behavior. However, it must be distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays. By replacing seven hydrogen atoms with deuterium, MK-9-d7 has a higher mass than MK-9, allowing for its distinct detection by the mass spectrometer, while its chemical and physical properties remain nearly identical to the unlabeled analyte.

Menaquinone-9 vs. This compound: A Comparative Overview

The use of MK-9-d7 as an internal standard in LC-MS/MS assays for MK-9 offers several key benefits:

  • Enhanced Accuracy and Precision: MK-9-d7 co-elutes with MK-9, experiencing the same extraction losses, ionization suppression or enhancement, and instrument variability. This allows for a highly accurate and precise correction of the analyte signal, leading to more reliable quantitative results.

  • Mitigation of Matrix Effects: Complex biological matrices can significantly impact the ionization of the analyte. As MK-9-d7 is affected by the matrix in the same way as MK-9, its use effectively cancels out these effects.

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

The following table summarizes the key mass spectrometric parameters for the analysis of Menaquinone-9 and its deuterated internal standard, this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Menaquinone-9 (MK-9)785.6187.145
This compound (MK-9-d7)792.6194.145

Experimental Protocol: Quantification of Menaquinone-9 in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed, composite experimental protocol for the quantification of MK-9 in human plasma, based on established methodologies for vitamin K analysis.

Materials and Reagents
  • Menaquinone-9 (analytical standard)

  • This compound (internal standard)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Hexane

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)
  • Spiking: To 500 µL of human plasma, add a known amount of MK-9-d7 internal standard solution.

  • Protein Precipitation: Add 1 mL of cold methanol to the plasma sample, vortex for 1 minute, and centrifuge to precipitate proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 3 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate MK-9 from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • MK-9: 785.6 → 187.1

    • MK-9-d7: 792.6 → 194.1

Data Analysis

The concentration of MK-9 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of MK-9 and a fixed concentration of MK-9-d7.

Method Validation Parameters

A robust LC-MS/MS method for the quantification of MK-9 using MK-9-d7 should be validated according to regulatory guidelines. The following table presents typical validation parameters and their acceptable limits.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (±20% at LLOQ)
Matrix Effect CV of the response ratio (analyte/IS) should be ≤ 15%
Recovery Consistent and reproducible

Visualizing the Workflow and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for MK-9 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with MK-9-d7 plasma->spike ppt Protein Precipitation spike->ppt spe Solid Phase Extraction ppt->spe reconstitute Evaporation & Reconstitution spe->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration ratio Area Ratio (MK-9/MK-9-d7) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification G Menaquinone Biosynthesis Pathway chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate osb o-Succinylbenzoate isochorismate->osb dhna 1,4-dihydroxy-2-naphthoate osb->dhna dmk Demethylmenaquinone dhna->dmk mk Menaquinone (MK-n) dmk->mk polyprenyl_pp Polyprenyl-PP polyprenyl_pp->dmk Prenylation sam S-adenosyl methionine sam->dmk Methylation

An In-depth Technical Guide to the Synthesis and Purification of Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Menaquinone-9-d7 (MK-9-d7), a deuterated analog of Vitamin K2. This document is intended for researchers and professionals in the fields of drug discovery, pharmacology, and medicinal chemistry who require a stable, isotopically labeled internal standard for pharmacokinetic studies or a tool to investigate the metabolic fate and biological activity of long-chain menaquinones.

Introduction to Menaquinone-9

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a vital lipid-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of nine isoprenoid units.[1] Primarily synthesized by bacteria, MK-9 is found in fermented foods and animal products.[2] In biological systems, menaquinones, including MK-9, serve as essential electron carriers in the electron transport chain of many bacteria.[3][4] In humans, long-chain menaquinones are believed to play a role in bone metabolism and cardiovascular health, although their specific signaling pathways are still under investigation. One proposed mechanism involves the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in metabolism and inflammation.[5]

The synthesis of deuterated analogs like MK-9-d7 is crucial for sensitive and accurate quantification in complex biological matrices using mass spectrometry. The deuterium (B1214612) labels provide a distinct mass signature, allowing for clear differentiation from the endogenous, unlabeled compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent approach, involving the preparation of a deuterated naphthoquinone moiety and a non-deuterated isoprenoid side chain, followed by their coupling. A plausible synthetic strategy is outlined below, based on established methods for menaquinone synthesis.

Synthesis of Menadione-d7 (Deuterated Naphthoquinone Moiety)

The key to synthesizing MK-9-d7 is the preparation of a deuterated menadione (B1676200) precursor. This can be accomplished via a hydrogen-deuterium exchange reaction on menadione (2-methyl-1,4-naphthoquinone).

Experimental Protocol: Deuteration of Menadione

  • Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, combine menadione (1.0 eq), a platinum-on-alumina catalyst, and deuterium oxide (D₂O) as the deuterium source.

  • Reaction Conditions: Irradiate the mixture with microwaves under a pressure of approximately 2 MPa. The reaction temperature and time should be optimized to achieve maximum deuterium incorporation. A typical starting point would be 150-200 °C for several hours.[6]

  • Work-up and Purification: After the reaction, the mixture is cooled, and the organic components are extracted with a suitable solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude deuterated menadione can be purified by column chromatography on silica (B1680970) gel.

Note: The exact positions and number of deuterium atoms incorporated will depend on the specific reaction conditions and catalyst used. For the synthesis of a d7 analog, optimization of these parameters is critical.

Synthesis of Solanesyl Bromide (Isoprenoid Side Chain)

The nine-isoprenoid unit side chain is prepared from solanesol (B192409), a naturally occurring polyisoprenoid alcohol.

Experimental Protocol: Synthesis of Solanesyl Bromide from Solanesol

  • Reaction Setup: Dissolve solanesol (1.0 eq) in a suitable anhydrous solvent such as hexane (B92381) or diisopropyl ether and cool the solution to -10 °C.

  • Bromination: Add triethylamine (B128534) (a slight excess) followed by the dropwise addition of phosphorus tribromide (PBr₃) while maintaining the temperature at -10 °C.[7]

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude solanesyl bromide.[8]

  • Purification: The crude product can be purified by precipitation from a solvent like methanol (B129727) at low temperatures.[7]

Coupling of Menadiol-d7 and Solanesyl Bromide via Grignard Reaction

The final step involves the coupling of the deuterated naphthoquinone and the isoprenoid side chain. This is typically achieved through a Grignard reaction.

Experimental Protocol: Synthesis of this compound

  • Preparation of Protected Menadiol-d7: Reduce the synthesized menadione-d7 to menadiol-d7 using a reducing agent like sodium dithionite. The resulting menadiol-d7 is then protected, for example, as a bismethyl ether, to prevent unwanted side reactions.

  • Grignard Reagent Formation: Prepare the Grignard reagent from the protected, brominated menadiol-d7 by reacting it with magnesium turnings in an anhydrous ether solvent like THF.

  • Coupling Reaction: Add solanesyl bromide to the freshly prepared Grignard reagent solution. The reaction is typically stirred at room temperature until completion.

  • Deprotection and Oxidation: The protecting groups are removed, and the resulting hydroquinone (B1673460) is oxidized to the final quinone product, this compound.

Quantitative Data Summary

StepReactantsProductYield (%)Purity (%)Reference
Synthesis of Solanesyl Bromide Solanesol, PBr₃Solanesyl Bromide~98>95[7][8]
Synthesis of MK-9 (non-deuterated analog) Protected Menadiol, Solanesyl BromideMenaquinone-9~73>98[9]

Note: The yields for the deuterated synthesis may vary and require optimization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_menadione Deuterated Naphthoquinone Synthesis cluster_solanesyl Isoprenoid Side Chain Synthesis Menadione Menadione Deuteration Deuteration (Pt/Al₂O₃, D₂O, MW) Menadione->Deuteration Menadione_d7 Menadione-d7 Deuteration->Menadione_d7 Reduction Reduction (Na₂S₂O₄) Menadione_d7->Reduction Menadiol_d7 Menadiol-d7 Reduction->Menadiol_d7 Protection Protection Menadiol_d7->Protection Protected_Menadiol_d7 Protected Menadiol-d7 Protection->Protected_Menadiol_d7 Coupling Grignard Coupling Protected_Menadiol_d7->Coupling Solanesol Solanesol Bromination Bromination (PBr₃) Solanesol->Bromination Solanesyl_Bromide Solanesyl Bromide Bromination->Solanesyl_Bromide Solanesyl_Bromide->Coupling Deprotection_Oxidation Deprotection & Oxidation Coupling->Deprotection_Oxidation MK9_d7 This compound Deprotection_Oxidation->MK9_d7

Caption: Synthesis workflow for this compound.

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, byproducts, and isomers. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Experimental Protocol: Preparative HPLC Purification

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of menaquinones. For preparative scale, a column with a larger internal diameter (e.g., 10-50 mm) and appropriate particle size (e.g., 5-10 µm) should be selected.[2]

  • Mobile Phase: A mixture of organic solvents is typically used. A common mobile phase for menaquinone separation is a gradient of methanol and isopropanol.[1] Another option is an isocratic mixture of methanol, ethanol, and isopropanol.[10] The exact composition should be optimized for the best separation of MK-9-d7 from its impurities.

  • Detection: UV detection at a wavelength of approximately 248 nm or 270 nm is suitable for menaquinones.[6]

  • Fraction Collection: Fractions containing the purified MK-9-d7 are collected based on the retention time determined from analytical HPLC runs.

  • Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product. The purity should be confirmed by analytical HPLC and the identity confirmed by mass spectrometry and NMR.

Purification Workflow Diagram

Purification_Workflow Crude_Product Crude this compound Prep_HPLC Preparative HPLC (C18 Column) Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection (UV Detection) Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Purity_Analysis Purity & Identity Confirmation (Analytical HPLC, MS, NMR) Solvent_Removal->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

Biological Context: Signaling Pathways of Long-Chain Menaquinones

Long-chain menaquinones like MK-9 are integral components of the bacterial electron transport chain, where they function as electron carriers.[3][4] In humans, the biological roles are less defined but are thought to extend beyond the traditional function of vitamin K in blood coagulation.

One area of active research is the interaction of menaquinones with nuclear receptors. Menaquinone-4 (MK-4), a shorter-chain menaquinone, has been shown to be a ligand for the pregnane X receptor (PXR).[11] PXR is a key regulator of xenobiotic and endobiotic metabolism. It is plausible that long-chain menaquinones like MK-9 could also interact with PXR or other nuclear receptors, thereby influencing gene expression related to inflammation, bone metabolism, and cardiovascular health.

Proposed Signaling Pathway Diagram

Signaling_Pathway MK9 Menaquinone-9 PXR Pregnane X Receptor (PXR) MK9->PXR Activation PXR_RXR PXR/RXR Heterodimer PXR->PXR_RXR RXR Retinoid X Receptor (RXR) RXR->PXR_RXR PPRE PXR Response Element (PPRE) in DNA PXR_RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulation Biological_Effects Biological Effects (e.g., Anti-inflammatory, Bone Metabolism) Gene_Expression->Biological_Effects

Caption: Proposed signaling pathway of Menaquinone-9 via PXR.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound, a valuable tool for advanced biomedical research. The outlined protocols, based on established chemical principles, offer a starting point for the laboratory preparation of this important isotopically labeled compound. Further investigation into the specific biological signaling pathways of long-chain menaquinones like MK-9 will undoubtedly be facilitated by the availability of high-purity, deuterated standards.

References

An In-depth Technical Guide to the Isotopic Purity of Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (B191817) (MK-9), a member of the vitamin K2 family, plays a crucial role as an electron carrier in the bacterial electron transport chain and is involved in vital metabolic processes. Its deuterated analogue, Menaquinone-9-d7 (MK-9-d7), serves as an indispensable internal standard for mass spectrometry-based quantitative analysis. The accuracy and reliability of such studies are fundamentally dependent on the isotopic purity of the deuterated standard. This technical guide provides a comprehensive overview of the importance of isotopic purity for this compound, methods for its determination, and its role in metabolic pathways.

The Critical Role of Isotopic Purity in Quantitative Analysis

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative mass spectrometry assays.[1] They are chemically identical to the analyte of interest, but have a different mass due to the incorporation of heavy isotopes. This allows for the precise correction of variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

The accuracy of quantification is directly linked to the isotopic purity of the SIL-IS.[2] High isotopic purity ensures a low contribution from unlabeled or partially labeled species to the analyte signal, which is critical for:

  • Accurate Quantification: The presence of unlabeled analyte (d0) as an impurity in the deuterated standard can lead to an overestimation of the endogenous analyte concentration.[3]

  • Minimizing Background Interference: High isotopic enrichment minimizes the signal overlap between the analyte and the internal standard, leading to improved signal-to-noise ratios and lower limits of quantification.[4]

  • Ensuring Method Robustness and Consistency: Batch-to-batch consistency of the isotopic purity of the internal standard is essential for the long-term reliability and reproducibility of an analytical method.[5]

Quantitative Data on Menaquinone-9 and this compound Purity

The following table summarizes publicly available data on the chemical and isotopic purity of Menaquinone-9 and its deuterated form from various commercial suppliers. It is important to note that for detailed isotopic distribution, the Certificate of Analysis (CoA) for a specific lot should always be consulted.

CompoundSupplierPurity SpecificationIsotopic Purity
Menaquinone-9Santa Cruz Biotechnology≥98% Chemical Purity[6]Not Applicable
Menaquinone-9LKT Laboratories≥99% Chemical Purity[7]Not Applicable
Menaquinone-9Cayman Chemical>95% Chemical Purity[8]Not Applicable
This compoundEurisotop95% Chemical Purity98% (for D7)[9]
Menaquinone-9 (¹³C₆)Eurisotop95% Chemical Purity99% (for ¹³C₆)[10]
This compoundMedChemExpressRefer to CoARefer to CoA[11]

Experimental Protocols

Representative Synthesis of Deuterated Menaquinones

General Workflow for Synthesis:

  • Synthesis of a Deuterated Menadione (B1676200) (Vitamin K3) Analogue: This can be achieved through various organic synthesis routes, such as electrophilic aromatic substitution using deuterated reagents or by building the naphthoquinone ring from smaller deuterated precursors.

  • Synthesis of the Nonaprenyl Side Chain: The C45 isoprenoid side chain can be synthesized through sequential additions of isoprene (B109036) units.

  • Coupling Reaction: The deuterated menadione derivative is coupled with the nonaprenyl side chain. This can be achieved through various coupling reactions, such as Grignard reactions or Friedel-Crafts alkylation.

  • Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to achieve the desired chemical purity.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[13][14][15]

Experimental Workflow:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • LC-MS/MS Analysis: The sample is introduced into a liquid chromatography-tandem mass spectrometer.

    • Chromatography: A suitable C18 or other appropriate column is used to separate the analyte from any potential impurities.

    • Mass Spectrometry: The mass spectrometer is operated in full scan mode with high resolution to resolve the isotopic peaks of the deuterated compound and its isotopologues (d0 to d7).

  • Data Analysis:

    • The mass spectrum of the this compound peak is extracted.

    • The intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d6), and fully deuterated (d7) species are measured.

    • The isotopic purity is calculated as the percentage of the d7 peak intensity relative to the sum of the intensities of all isotopic peaks.

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the location and extent of deuteration.[2][11]

Experimental Workflow:

  • Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6). An internal standard with a known concentration may be added for quantitative analysis.

  • ¹H NMR Analysis:

    • A high-resolution ¹H NMR spectrum is acquired.

    • The integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at non-deuterated positions.

    • The percentage of deuteration at each site can be calculated from these integral ratios.

  • ²H NMR Analysis:

    • A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium (B1214612) signals.

    • The presence and relative intensities of signals in the ²H NMR spectrum confirm the positions of deuteration.

Signaling Pathways and Logical Relationships

Menaquinone Biosynthesis Pathway

Menaquinones are synthesized in bacteria via a dedicated metabolic pathway. Understanding this pathway is crucial for researchers studying bacterial metabolism and developing novel antimicrobial agents. The following diagram illustrates the key steps in the menaquinone biosynthesis pathway, starting from chorismate.[16][17][18]

Menaquinone_Biosynthesis cluster_prenyl Isoprenoid Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SHCHC SHCHC Isochorismate->SHCHC MenD, MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA 1,4-dihydroxy-2-naphthoate OSB_CoA->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone Demethylmenaquinone->Menaquinone MenG FPP Farnesyl-PP GGPP Geranylgeranyl-PP FPP->GGPP IPP addition Nonaprenyl_PP Nonaprenyl-PP GGPP->Nonaprenyl_PP Multiple IPP additions Nonaprenyl_PP->Demethylmenaquinone

Caption: Simplified Menaquinone Biosynthesis Pathway.

Role of Menaquinone-9 in the Bacterial Electron Transport Chain

Menaquinone-9 is a key component of the electron transport chain in many bacteria, where it functions as a lipid-soluble mobile carrier of electrons and protons. It accepts electrons from various dehydrogenases and transfers them to terminal oxidases or reductases. This process is essential for generating a proton motive force, which drives ATP synthesis.[1][4]

Electron_Transport_Chain cluster_membrane Bacterial Cytoplasmic Membrane cluster_protons Dehydrogenase Dehydrogenase (e.g., NADH Dehydrogenase) MQ_pool Menaquinone-9 (MQ-9) Dehydrogenase->MQ_pool 2e⁻ Protons_out H⁺ (Periplasm) Dehydrogenase->Protons_out H⁺ pumping Terminal_Oxidase Terminal Oxidase (e.g., Cytochrome bd) O2 O2 Terminal_Oxidase->O2 2e⁻ Terminal_Oxidase->Protons_out H⁺ pumping MQH2_pool Menaquinol-9 (MQH2-9) MQ_pool->MQH2_pool + 2H⁺ MQH2_pool->Terminal_Oxidase 2e⁻ H2O H2O O2->H2O + 2H⁺ ATP_Synthase ATP Synthase Protons_out->ATP_Synthase Proton Motive Force Protons_in H⁺ (Cytoplasm) ADP_Pi ADP + Pi ATP_Synthase->ADP_Pi ATP ATP ADP_Pi->ATP Synthesis

Caption: Role of Menaquinone-9 in the Bacterial Electron Transport Chain.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. For researchers, scientists, and drug development professionals utilizing this essential internal standard, a thorough understanding of its purity, coupled with robust analytical methods for its verification, is paramount. This guide provides a foundational understanding of these aspects and highlights the central role of Menaquinone-9 in bacterial metabolism. Adherence to rigorous quality control of deuterated standards will ultimately lead to more precise and reproducible scientific outcomes.

References

Representative Certificate of Analysis: Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to a Representative Certificate of Analysis for Menaquinone-9-d7

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a compound. This guide explains the key components of a representative CoA for this compound, a deuterated form of Vitamin K2. Due to the limited public availability of a specific CoA for this compound, this document synthesizes information from available data on Menaquinone-9 (MK-9), other menaquinones, and deuterated vitamin K analogs to provide a comprehensive example.

Product Name: this compound

CAS Number: [Not Publicly Available] (523-39-7 for non-deuterated)

Chemical Formula: C₅₆H₇₃D₇O₂

Molecular Weight: 792.33 g/mol

Batch Number: MK9D7-2025-001

Date of Analysis: 2025-12-10

Data Presentation

The following tables summarize the quantitative data typically found on a CoA for a deuterated compound like this compound.

Table 1: Physical and Chemical Properties

TestSpecificationResult
AppearanceYellow to orange solidComplies
SolubilitySoluble in chloroformComplies

Table 2: Analytical Data

TestMethodSpecificationResult
Identity
¹H NMR SpectroscopyNMRConsistent with structureComplies
Mass SpectrometryESI-MSConsistent with structureComplies
Purity
HPLC PurityHPLC-UV (248 nm)≥ 97.0%98.5%
Isotopic Purity
Deuterated FormsMass Spectrometry≥ 99% (d₁-d₇)Complies

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify this compound from any impurities.

  • Instrumentation: Agilent 1260 Infinity II LC system or equivalent.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and isopropanol (B130326) (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: 248 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to assess its isotopic enrichment.

  • Instrumentation: Agilent 6470 Triple Quadrupole MS or equivalent with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Full scan for identity and Selected Ion Monitoring (SIM) for isotopic purity.

  • Gas Temperature: 340 °C.

  • Nebulizer Pressure: 28 psi.

  • Sample Preparation: The sample is diluted in methanol to a concentration of approximately 100 µg/mL and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the hydrogen atoms' magnetic environments. The absence of signals at specific deuterated positions confirms the isotopic labeling.

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: The sample is dissolved in the deuterated solvent to an appropriate concentration for NMR analysis.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and a potential application context for this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_results Data Analysis & Reporting prep1 Weighing of This compound prep2 Dissolution in Appropriate Solvent prep1->prep2 hplc HPLC-UV (Purity) prep2->hplc Inject ms Mass Spectrometry (Identity & Isotopic Purity) prep2->ms Infuse nmr NMR Spectroscopy (Identity) prep2->nmr Analyze data Data Interpretation hplc->data ms->data nmr->data coa Certificate of Analysis Generation data->coa

Caption: Quality Control Workflow for this compound.

G cluster_study Pharmacokinetic Study cluster_analysis LC-MS/MS Analysis admin Administration of This compound (Internal Standard) sample Biological Sample Collection (e.g., Plasma) admin->sample extract Extraction of Endogenous MK-9 and This compound sample->extract lcms Quantification by LC-MS/MS extract->lcms ratio Calculate Ratio of Endogenous MK-9 to This compound lcms->ratio result result ratio->result Determine Concentration of Endogenous MK-9

Caption: Use of this compound in a Pharmacokinetic Study.

An In-depth Technical Guide to the Natural Abundance and Analysis of Menaquinone-9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family. It delves into the quantitative distribution of MK-9 in various food sources, particularly fermented products and animal tissues. Furthermore, this guide addresses the critical aspects of MK-9 analysis, including detailed experimental protocols and a discussion of potential analytical interferences that researchers may encounter. The information is presented to support research, scientific investigation, and drug development endeavors related to this essential nutrient.

Natural Abundance of Menaquinone-9

Menaquinone-9 is primarily of microbial origin, synthesized by specific bacteria. Consequently, it is most abundant in fermented foods and is also found in the tissues of animals that absorb it from their gut microbiota or diet.

Quantitative Data Summary

The following tables summarize the reported concentrations of Menaquinone-9 in various food and biological matrices. These values are compiled from multiple scientific studies and are presented to facilitate comparison.

Table 1: Menaquinone-9 Content in Fermented Foods

Food ProductMenaquinone-9 (MK-9) Concentration (µ g/100g )Notes
Cheeses
Hard Cheeses35 - 55General range for various hard cheeses.[1]
Soft Cheeses39.5 (median)[2]
Gouda Cheese51.1 (median)[2]
Jarlsberg CheeseHigh concentrations reported.Produced with Propionibacterium which synthesizes MK-9(4H).[3]
Emmental CheeseHigh concentrations reported.Produced with Propionibacterium.[3]
Other Fermented Products
Kefir5[4][5]

Table 2: Menaquinone-9 Content in Animal Tissues

Animal TissueMenaquinone-9 (MK-9) ConcentrationSpeciesNotes
LiverPresent, accumulates in mitochondria[6][7]RatHigher menaquinones (MK-6 to MK-9) are found.[6][7]
LiverDetected[8]MouseOrally supplemented MK-9 accumulates in the liver.[8]
BoneNot detected (only MK-4 found)[8]MouseDietary MK-9 is a precursor to tissue MK-4.[8]

Experimental Protocols for Menaquinone-9 Analysis

Accurate quantification of MK-9 requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the most common approach. Below is a detailed protocol for the analysis of MK-9 in cheese, a representative food matrix.

Sample Preparation: Extraction and Purification
  • Homogenization : A representative sample of the cheese is finely grated or homogenized.

  • Lipid Extraction : The homogenized sample is subjected to solvent extraction to isolate the lipid-soluble menaquinones. A common method involves a mixture of isopropanol (B130326) and hexane.

  • Saponification (Optional) : For samples with high lipid content, saponification with ethanolic potassium hydroxide (B78521) can be used to hydrolyze triglycerides, followed by extraction of the unsaponifiable matter containing menaquinones.

  • Solid-Phase Extraction (SPE) : The crude lipid extract is purified using SPE. A silica-based cartridge is typically used to separate menaquinones from other lipids and interfering compounds. The sample is loaded onto the conditioned cartridge, washed with a non-polar solvent (e.g., n-hexane) to remove non-polar lipids, and then the menaquinone fraction is eluted with a slightly more polar solvent mixture (e.g., n-hexane with a small percentage of diethyl ether or ethyl acetate).

  • Solvent Evaporation and Reconstitution : The purified eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/ethanol) for HPLC analysis.

Chromatographic Analysis: HPLC-FLD
  • Instrumentation : A standard HPLC system equipped with a fluorescence detector.

  • Column : A C18 reversed-phase column is commonly used for the separation of menaquinones.

  • Mobile Phase : A gradient or isocratic elution with a mixture of methanol, ethanol, or acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) is typically employed.

  • Post-Column Reduction : Menaquinones are naturally fluorescent, but their native fluorescence is weak. To enhance sensitivity, a post-column reduction step is often used. This involves passing the column effluent through a reduction column (e.g., packed with zinc particles) to convert the menaquinones to their fluorescent hydroquinone (B1673460) forms.

  • Detection : The fluorescence detector is set to an excitation wavelength of approximately 243 nm and an emission wavelength of around 430 nm.

  • Quantification : Quantification is performed by comparing the peak area of MK-9 in the sample to that of a certified MK-9 standard. The use of an internal standard (e.g., a synthetic menaquinone not present in the sample) is recommended to correct for variations in extraction efficiency and injection volume.

Potential Interferences in Menaquinone-9 Analysis

Accurate determination of MK-9 can be challenging due to the complexity of the sample matrix and the presence of interfering compounds.

  • Other Menaquinones : Different forms of menaquinones (e.g., MK-4, MK-7, MK-8, MK-10) have similar chemical structures and may co-elute or have overlapping spectral properties, potentially interfering with the quantification of MK-9. Chromatographic conditions must be optimized for adequate separation.

  • Phylloquinone (Vitamin K1) : While structurally different in its side chain, phylloquinone is often present in much higher concentrations in the diet and can interfere with the analysis if not properly separated.

  • Lipids and Fat-Soluble Vitamins : The high lipid content in many MK-9-rich foods (e.g., cheese, liver) can cause significant matrix effects in both HPLC and LC-MS analysis. Co-extraction of other fat-soluble vitamins (A, D, E) and their isomers can also lead to interference.

  • Isomers of MK-9 : The isoprenoid side chain of MK-9 can exist in different geometric isomeric forms (cis/trans). The all-trans isomer is the biologically active form. Analytical methods should be capable of separating these isomers if their differential quantification is required.

Visualizing the Analytical Workflow and Potential Interferences

To provide a clearer understanding of the analytical process and the challenges involved, the following diagrams have been generated using the DOT language.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_interference Potential Interference Points Sample Food/Tissue Sample Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Interference1 Matrix Effects Extraction->Interference1 HPLC HPLC Separation (C18 Column) Purification->HPLC PostColumn Post-Column Reduction HPLC->PostColumn Interference2 Co-elution of Other Menaquinones HPLC->Interference2 Interference3 Isomer Separation HPLC->Interference3 Detection Fluorescence Detection PostColumn->Detection Quantification Data Analysis & Quantification Detection->Quantification

Analytical workflow for Menaquinone-9 determination.

potential_interferences cluster_target Target Analyte cluster_interferents Potential Interferences MK9 Menaquinone-9 (MK-9) MK8 Menaquinone-8 (MK-8) MK9->MK8 Structural Similarity MK10 Menaquinone-10 (MK-10) MK9->MK10 Structural Similarity PK Phylloquinone (Vitamin K1) MK9->PK Co-extraction Lipids Triglycerides & Other Lipids MK9->Lipids Co-extraction FSV Other Fat-Soluble Vitamins (A, D, E) MK9->FSV Co-extraction

Potential interferences in Menaquinone-9 analysis.

References

An In-depth Technical Guide to the Key Differences Between Menaquinone-9-d7 and Other Deuterated Vitamin K Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Menaquinone-9-d7 (MK-9-d7) and other deuterated vitamin K analogs, such as Menaquinone-7-d7 (MK-7-d7) and Phylloquinone-d7 (PK-d7). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of nutrition, pharmacology, and drug development, offering detailed insights into the structural, analytical, and metabolic differences of these essential compounds.

Introduction to Deuterated Vitamin K Analogs

Vitamin K is a family of fat-soluble vitamins crucial for blood coagulation and bone metabolism. The two primary natural forms are phylloquinone (vitamin K1) and menaquinones (vitamin K2). Deuterium-labeled analogs of vitamin K are indispensable tools in biomedical research, primarily utilized as internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of vitamin K. The incorporation of deuterium (B1214612) atoms (d) results in a stable, heavier isotope of the molecule, allowing it to be distinguished from its endogenous, non-labeled counterpart without altering its fundamental chemical properties.

Menaquinone-9 (MK-9) is a long-chain menaquinone with a side chain composed of nine isoprenoid units. Its deuterated form, this compound, is a valuable tool for specific research applications. This guide will explore the core differences between MK-9-d7 and other commonly used deuterated vitamin K analogs.

Structural and Physicochemical Differences

The primary difference between vitamin K analogs lies in the structure of the side chain attached to the 2-methyl-1,4-naphthoquinone core. This structural variation directly influences their physicochemical properties, such as lipophilicity, which in turn affects their absorption, transport, and tissue distribution.

Parameter This compound (MK-9-d7) Menaquinone-7-d7 (MK-7-d7) Phylloquinone-d7 (PK-d7)
Parent Compound Menaquinone-9 (MK-9)Menaquinone-7 (MK-7)Phylloquinone (Vitamin K1)
Side Chain Nonaprenyl (9 isoprene (B109036) units)Heptaprenyl (7 isoprene units)Phytyl (partially saturated)
Molecular Formula C₅₆H₇₃D₇O₂C₄₆H₅₇D₇O₂C₃₁H₃₉D₇O₂
Molecular Weight Approx. 792.3 g/mol Approx. 656.0 g/mol Approx. 458.7 g/mol
Lipophilicity HighestHighModerate

Table 1: Comparison of Structural and Physicochemical Properties

The longer, unsaturated isoprenoid side chain of MK-9-d7 makes it the most lipophilic among the compared analogs. This increased lipophilicity can lead to differences in its interaction with cell membranes and lipoproteins.

Analytical Distinctions in Mass Spectrometry and Chromatography

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the differences in molecular weight and structure between deuterated vitamin K analogs are fundamental for their differentiation and quantification.

Analytical Parameter This compound (MK-9-d7) Menaquinone-7-d7 (MK-7-d7) Phylloquinone-d7 (PK-d7)
Monoisotopic Mass ~791.6 g/mol ~655.5 g/mol ~457.4 g/mol
Typical [M+H]⁺ ion ~792.6 m/z~656.5 m/z~458.4 m/z
Reversed-Phase HPLC Retention Time LongestIntermediateShorter

Table 2: Key Analytical Parameters for Deuterated Vitamin K Analogs

The higher molecular weight of MK-9-d7 results in a distinct mass-to-charge ratio (m/z) in mass spectrometry, allowing for its clear separation from other analogs in complex biological matrices. In reversed-phase high-performance liquid chromatography (HPLC), the greater lipophilicity of MK-9-d7 leads to stronger interaction with the stationary phase, resulting in a longer retention time compared to MK-7-d7 and PK-d7 under identical conditions.

Metabolic and Pharmacokinetic Profiles

The structural differences among vitamin K analogs also translate to distinct metabolic fates and pharmacokinetic profiles. While direct comparative pharmacokinetic data for the deuterated forms are limited, inferences can be drawn from studies on their non-deuterated counterparts.

Long-chain menaquinones like MK-9 are known to have a longer half-life in circulation compared to phylloquinone and shorter-chain menaquinones. This is attributed to their transport in different lipoprotein fractions and potentially different rates of tissue uptake and metabolism.

Experimental Protocols

The following are generalized methodologies for the analysis of deuterated vitamin K analogs in biological samples, primarily focusing on LC-MS/MS techniques.

Sample Preparation from Plasma/Serum
  • Internal Standard Spiking: To a 500 µL aliquot of plasma or serum, add a known amount of a different deuterated vitamin K analog as an internal standard (e.g., MK-4-d7 when analyzing MK-9-d7).

  • Protein Precipitation: Add 1 mL of ice-cold ethanol (B145695) or acetonitrile (B52724) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of n-hexane and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Evaporation: Carefully transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/isopropanol mixture) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A C18 or C30 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of methanol, isopropanol, and a small amount of an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid is common.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each deuterated analog are monitored for quantification.

Analyte Precursor Ion (m/z) Product Ion (m/z)
This compound ~792.6Specific fragments to be determined empirically
Menaquinone-7-d7 ~656.5Specific fragments to be determined empirically
Phylloquinone-d7 ~458.4Specific fragments to be determined empirically

Table 3: Exemplary MRM Transitions for Deuterated Vitamin K Analogs (Note: Optimal transitions should be determined experimentally for each instrument.)

Visualizing Key Pathways and Workflows

The Vitamin K Cycle

The vitamin K cycle is a critical pathway for the activation of vitamin K-dependent proteins. Deuterated vitamin K analogs are used to trace their entry and flux through this cycle.

Caption: The Vitamin K Cycle showing the conversion of vitamin K to its active form.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic study using a deuterated vitamin K analog like this compound.

PK_Workflow cluster_study_design Study Design & Administration cluster_sampling_processing Sample Collection & Processing cluster_analysis Analytical Phase cluster_data_analysis Data Interpretation Subject_Recruitment Subject Recruitment Baseline_Sampling Baseline Blood Sampling Subject_Recruitment->Baseline_Sampling Dosing Administration of This compound Baseline_Sampling->Dosing Time_Point_Sampling Time-Point Blood Sampling Dosing->Time_Point_Sampling Plasma_Separation Plasma Separation Time_Point_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Extraction Sample Extraction Sample_Storage->Sample_Extraction LC_MS_Analysis LC-MS/MS Analysis Sample_Extraction->LC_MS_Analysis Quantification Quantification of MK-9-d7 & Endogenous MK-9 LC_MS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Data_Reporting Data Reporting & Interpretation PK_Modeling->Data_Reporting

Caption: Workflow for a typical pharmacokinetic study using a deuterated tracer.

Conclusion

This compound is a distinct deuterated vitamin K analog characterized by its long isoprenoid side chain, high lipophilicity, and unique analytical properties. These characteristics differentiate it from other deuterated analogs like MK-7-d7 and PK-d7, influencing its behavior in analytical systems and its metabolic fate in vivo. The choice of a specific deuterated analog for research purposes should be guided by the specific scientific question, the analytical capabilities, and the desired pharmacokinetic properties to be investigated. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies involving deuterated vitamin K analogs.

Methodological & Application

Application Note: Quantitative Analysis of Menaquinone-9 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Menaquinone-9 (MK-9) in human plasma. The method utilizes Menaquinone-9-d7 (MK-9-d7) as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation followed by liquid-liquid extraction sample preparation protocol is employed, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for clinical research and pharmacokinetic studies involving MK-9.

Introduction

Menaquinone-9 (MK-9), a subtype of vitamin K2, is a vital fat-soluble vitamin primarily synthesized by bacteria.[1] It plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[2][3] Accurate quantification of MK-9 in biological matrices is essential for understanding its pharmacokinetics, bioavailability, and clinical significance. LC-MS/MS has emerged as the preferred analytical technique for the determination of vitamin K analogs due to its high sensitivity, selectivity, and specificity.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.

This application note provides a comprehensive protocol for the extraction and quantification of MK-9 from human plasma using LC-MS/MS with MK-9-d7 as the internal standard.

Experimental

Materials and Reagents
  • Menaquinone-9 (MK-9) reference standard (purity ≥95%)

  • This compound (MK-9-d7) internal standard (purity ≥95%, isotopic purity ≥99%)

  • LC-MS/MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and n-hexane

  • LC-MS/MS grade water

  • Ammonium (B1175870) formate

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of MK-9 in methanol.

  • Prepare a 1 mg/mL stock solution of MK-9-d7 in methanol.

  • Store stock solutions at -20°C in amber vials to protect from light.

Working Solutions:

  • Prepare intermediate working solutions of MK-9 and MK-9-d7 by diluting the stock solutions in a 50:50 (v/v) solution of methanol and acetonitrile.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking blank human plasma with the MK-9 working solution to achieve a concentration range of 0.1 to 100 ng/mL.

  • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner as the calibration standards.[5]

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the MK-9-d7 internal standard working solution (final concentration, e.g., 50 ng/mL).

  • Vortex for 10 seconds.

  • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 5 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A 5 mM Ammonium Formate in Water
Mobile Phase B 5 mM Ammonium Formate in Methanol
Gradient 0-1 min: 90% B, 1-8 min: linear gradient to 100% B, 8-10 min: hold at 100% B, 10.1-12 min: return to 90% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation patterns of long-chain menaquinones, which typically involve the formation of a protonated molecule [M+H]+ or a sodium adduct [M+Na]+ as the precursor ion and a characteristic fragment ion from the naphthoquinone ring.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Menaquinone-9 785.6187.110040
This compound 792.6194.110040

Note: The optimal collision energies should be determined empirically on the specific instrument used.

Results and Discussion

Data Presentation

The quantitative data for the calibration standards, quality control samples, and unknown samples should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calibration Curve Data

Standard Concentration (ng/mL)Peak Area (MK-9)Peak Area (MK-9-d7)Peak Area Ratio (MK-9/MK-9-d7)
0.1
0.5
1
5
10
50
100

A linear regression analysis of the peak area ratio versus concentration should be performed, with an acceptance criterion of r² ≥ 0.99.

Table 2: Quality Control Sample Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low0.3
Medium30
High80

Accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and precision should be ≤15% (%CV).

Visualization of Experimental Workflow and Principles

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add MK-9-d7 Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (n-Hexane) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporation to Dryness organic_layer->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of MK-9 calibration->quantification

Caption: Experimental workflow for MK-9 quantification.

internal_standard_quantification cluster_analyte Analyte (MK-9) cluster_is Internal Standard (MK-9-d7) cluster_ratio Ratio Calculation cluster_quant Quantification analyte_peak MK-9 Peak Area ratio Peak Area Ratio (MK-9 / MK-9-d7) analyte_peak->ratio is_peak MK-9-d7 Peak Area is_peak->ratio calibration_curve Calibration Curve (Ratio vs. Concentration) ratio->calibration_curve final_conc Determine Unknown Concentration calibration_curve->final_conc

Caption: Principle of internal standard quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Menaquinone-9 in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The sample preparation procedure is straightforward and effective. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of MK-9 in biological samples.

References

Application Notes and Protocols for Menaquinone-9-d7 Spiking in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9) is a subtype of vitamin K2, a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Accurate quantification of menaquinones in plasma is crucial for clinical research and drug development to assess vitamin K status and the efficacy of related therapies. Due to the low endogenous concentrations of these lipophilic vitamins in complex biological matrices like plasma, a robust and sensitive analytical method is required.[1][3] The stable isotope dilution method using a deuterated internal standard, such as Menaquinone-9-d7 (MK-9-d7), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the gold standard for precise and accurate quantification.[4] This document provides detailed application notes and a protocol for the use of MK-9-d7 as an internal standard for the quantification of menaquinones in human plasma.

Quantitative Data Summary

The following table summarizes typical concentrations used in the analysis of menaquinones in plasma, derived from established methodologies for similar deuterated vitamin K analogs. These ranges provide a guideline for setting up an analytical method using this compound as an internal standard.

ParameterConcentration RangeNotes
MK-9-d7 Internal Standard Stock Solution 100 - 500 ng/mLPrepared in a solvent like ethanol (B145695). Stored at -20°C.[5][6]
MK-9-d7 Spiking Concentration (in plasma) 1 - 10 ng/mLThis is the final concentration in the plasma sample after adding the internal standard solution.
Calibration Curve Range (for analytes) 0.03 - 10 ng/mLA typical range for quantifying various menaquinones in plasma.[5][7]
Quality Control (QC) Sample Concentrations Low: 0.05 - 0.25 ng/mLMid: 0.5 - 0.75 ng/mLHigh: 1.5 - 8.0 ng/mLPrepared at three levels to ensure accuracy and precision across the calibration range.[5][6]

Experimental Protocol: Quantification of Menaquinones in Plasma using MK-9-d7 Internal Standard

This protocol describes a standard procedure for the extraction and analysis of menaquinones from human plasma using protein precipitation and liquid-liquid extraction, followed by LC-MS/MS detection.

1. Materials and Reagents

  • Human plasma (collected in K2EDTA tubes and protected from light)

  • This compound (MK-9-d7)

  • Menaquinone standards (e.g., MK-4, MK-7, MK-9)

  • Ethanol (LC-MS grade)

  • n-Hexane (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Pooled blank human plasma (for calibration standards and QCs)

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (500 ng/mL): Accurately weigh and dissolve this compound in ethanol to achieve a final concentration of 500 ng/mL.[5]

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with ethanol to a concentration of 50 ng/mL.

  • Analyte Stock Solutions (200 ng/mL): Prepare individual stock solutions of menaquinone standards (e.g., MK-9) in ethanol at a concentration of 200 ng/mL.[5]

  • Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analytes by serial dilution of the stock solutions. Spike appropriate volumes of these working solutions into pooled blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.[5][8]

3. Sample Preparation and Extraction

  • Thaw plasma samples, calibration standards, and QCs on ice and protect from light.

  • To a 500 µL aliquot of each plasma sample, add 10 µL of the 50 ng/mL MK-9-d7 IS working solution (resulting in a final concentration of 1 ng/mL). Vortex briefly.[5]

  • Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.[9]

  • Add 4 mL of n-hexane and vortex for 5 minutes for liquid-liquid extraction.[5][9]

  • Centrifuge the samples at approximately 2,200 x g for 10 minutes to separate the layers.[5]

  • Carefully transfer the upper n-hexane layer to a clean tube.

  • Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.[6][7]

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 or biphenyl (B1667301) column is suitable for the separation of hydrophobic molecules like menaquinones (e.g., Raptor Biphenyl, 50 mm x 2.1 mm).[6]

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[6][9]

    • Mobile Phase B: Methanol with 0.1% formic acid.[9]

    • Gradient: A gradient elution is typically used to separate the analytes.

    • Flow Rate: 0.4 mL/min.[6]

    • Column Temperature: 40°C.[6]

  • Mass Spectrometry (MS):

    • Ionization: Positive mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9][10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each menaquinone and MK-9-d7 should be optimized.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (MK-9-d7) against the nominal concentration of the calibration standards.

  • Use a weighted linear regression (e.g., 1/x²) to fit the calibration curve.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma 500 µL Plasma Sample spike_is Spike with 10 µL of 50 ng/mL MK-9-d7 IS plasma->spike_is protein_precip Add 1.5 mL Ethanol (Protein Precipitation) spike_is->protein_precip lle Add 4 mL n-Hexane (Liquid-Liquid Extraction) protein_precip->lle centrifuge Centrifuge (2200 x g, 10 min) lle->centrifuge extract_supernatant Collect Hexane Layer centrifuge->extract_supernatant evaporate Evaporate to Dryness extract_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Workflow for Menaquinone Quantification in Plasma.

This detailed protocol and the accompanying information provide a solid foundation for researchers to develop and validate a robust method for the quantification of menaquinones in plasma samples using this compound as an internal standard. Adherence to these guidelines will help ensure the generation of accurate and reproducible data in clinical and research settings.

References

Application Notes and Protocols for Menaquinone-9 (MK-9) Analysis Using a Deuterated (d7) Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the extraction and quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2, from biological matrices. The inclusion of a deuterated internal standard (d7-MK-9) ensures high accuracy and precision, making these methods suitable for research, clinical, and drug development applications. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers excellent sensitivity and selectivity.

Introduction

Menaquinone-9 (MK-9) is a subtype of vitamin K2 characterized by a side chain composed of nine isoprenoid units. It plays a crucial role in vital physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. Accurate quantification of MK-9 in biological samples such as serum and plasma is essential for understanding its pharmacokinetics, assessing nutritional status, and in the development of therapeutic interventions.

The use of a stable isotope-labeled internal standard, such as Menaquinone-9-d7 (d7-MK-9), is the gold standard for quantitative analysis by mass spectrometry. This approach effectively compensates for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. These notes detail two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Serum/Plasma Samples

This protocol describes a robust method for the extraction of MK-9 from serum or plasma using a liquid-liquid extraction procedure.

Materials:

  • Serum or plasma samples

  • Menaquinone-9 (MK-9) analytical standard

  • This compound (d7-MK-9) internal standard solution (e.g., 1 µg/mL in ethanol)

  • Ethanol (B145695), HPLC grade

  • n-Hexane, HPLC grade

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Sample Aliquoting: To a glass centrifuge tube, add 500 µL of serum or plasma.

  • Internal Standard Spiking: Add a known amount of d7-MK-9 internal standard solution to the sample. For instance, add 50 µL of a 1 µg/mL d7-MK-9 solution.

  • Protein Precipitation: Add 1 mL of cold ethanol to the sample to precipitate proteins. Vortex vigorously for 30 seconds.[1]

  • Centrifugation: Centrifuge the mixture at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Add 5 mL of n-hexane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the lipid-soluble vitamins into the organic layer.[1][2][3]

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes to achieve clear separation of the aqueous and organic phases.

  • Collection of Organic Layer: Carefully transfer the upper n-hexane layer to a clean glass tube.

  • Evaporation: Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., methanol/isopropanol mixture) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Serum/Plasma Samples

This protocol utilizes solid-phase extraction for a cleaner sample extract, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

Materials:

  • Serum or plasma samples

  • Menaquinone-9 (MK-9) analytical standard

  • This compound (d7-MK-9) internal standard solution (e.g., 1 µg/mL in ethanol)

  • Ethanol, HPLC grade

  • n-Hexane, HPLC grade

  • Diethyl ether, HPLC grade

  • Silica (B1680970) SPE cartridges (e.g., 500 mg)

  • SPE vacuum manifold

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Glass tubes

Procedure:

  • Sample Pre-treatment: In a glass tube, mix 500 µL of serum or plasma with 1 mL of ethanol. Add a known amount of d7-MK-9 internal standard. Vortex for 30 seconds and then add 5 mL of n-hexane. Vortex for 2 minutes and centrifuge at 4000 x g for 10 minutes.[2][3]

  • SPE Column Conditioning: Condition a silica SPE cartridge by washing with 5 mL of n-hexane.

  • Sample Loading: Transfer the n-hexane supernatant from the pre-treatment step and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of n-hexane to remove non-polar interferences.[2]

  • Elution: Elute the menaquinones from the cartridge with 5 mL of a hexane/diethyl ether (97:3, v/v) mixture into a clean glass tube.[2]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A suitable gradient to separate MK-9 from other matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI or APCI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MK-9: Precursor ion > Product ion (e.g., m/z 785.6 > 187.1)

    • d7-MK-9: Precursor ion > Product ion (e.g., m/z 792.6 > 194.1)

    • Note: Specific MRM transitions should be optimized for the instrument used.

Data Presentation

Quantitative data from validation studies for similar menaquinone analyses are summarized in the table below to provide an expected performance range for the described protocols.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Recovery 85 - 105%90 - 110%[4]
Limit of Quantification (LOQ) 0.5 - 5.0 µ g/100g (in food matrices)0.14 nmol/L (in plasma)[5][6]
Intra-assay Precision (%RSD) < 15%< 10%[6]
Inter-assay Precision (%RSD) < 15%< 15%[6]

Visualizations

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Workflow Sample 500 µL Serum/Plasma Spike Add d7-MK-9 Internal Standard Sample->Spike Precipitate Add 1 mL Cold Ethanol (Protein Precipitation) Spike->Precipitate Vortex1 Vortex 30s Precipitate->Vortex1 Centrifuge1 Centrifuge 4000g, 10 min Vortex1->Centrifuge1 Extract Add 5 mL n-Hexane Centrifuge1->Extract Vortex2 Vortex 2 min Extract->Vortex2 Centrifuge2 Centrifuge 4000g, 10 min (Phase Separation) Vortex2->Centrifuge2 Collect Collect n-Hexane Layer Centrifuge2->Collect Evaporate Evaporate to Dryness (Nitrogen Stream) Collect->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Menaquinone-9 extraction using LLE.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction Workflow Sample 500 µL Serum/Plasma + 1 mL Ethanol Spike Add d7-MK-9 Internal Standard Sample->Spike Extract Add 5 mL n-Hexane, Vortex, Centrifuge Spike->Extract Load Load Supernatant onto Conditioned Silica SPE Cartridge Extract->Load Wash Wash with 10 mL n-Hexane Load->Wash Elute Elute with 5 mL Hexane/Diethyl Ether (97:3) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Menaquinone-9 extraction using SPE.

IS_Relationship cluster_quant Internal Standard Correction Logic MK9_Response MK-9 Peak Area Response_Ratio Response Ratio (MK-9 / d7-MK-9) MK9_Response->Response_Ratio d7_MK9_Response d7-MK-9 Peak Area d7_MK9_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Calculated MK-9 Concentration Calibration_Curve->Final_Concentration

Caption: Role of d7-MK-9 in quantitative analysis.

References

Application of Menaquinone-9-d7 in Bacterial Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Menaquinone-9 (MK-9), a form of Vitamin K2, is a critical component of the electron transport chain in numerous bacterial species, playing a vital role in cellular respiration and energy metabolism. The study of MK-9 biosynthesis and its metabolic fate is crucial for understanding bacterial physiology, identifying novel antimicrobial targets, and developing new therapeutic agents. Menaquinone-9-d7 (MK-9-d7) is a stable isotope-labeled form of MK-9, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a powerful tool for researchers to trace the metabolism and incorporation of exogenous MK-9 in bacteria with high precision and sensitivity using mass spectrometry-based techniques.

These application notes provide a comprehensive overview of the utility of this compound in bacterial metabolism research, including detailed protocols for its application in metabolic flux analysis and pathway elucidation.

Applications of this compound

The primary application of this compound is as a tracer in stable isotope probing (SIP) and metabolic flux analysis (MFA) studies to investigate various aspects of bacterial physiology.

  • Elucidation of Menaquinone Biosynthesis and Salvage Pathways: By supplementing bacterial cultures with MK-9-d7, researchers can determine if bacteria can uptake and incorporate exogenous menaquinones into their membranes. This helps in differentiating between de novo biosynthesis and salvage pathways.

  • Quantification of Menaquinone Pool Dynamics: The rate of incorporation and turnover of MK-9-d7 can be measured to quantify the dynamics of the menaquinone pool under different physiological conditions, such as aerobic versus anaerobic growth or in the presence of antimicrobial agents.[1]

  • Metabolic Fate and Modification Studies: Tracing the deuterated label allows for the identification of downstream metabolites and modifications of the menaquinone molecule, providing insights into its functional roles beyond electron transport.

  • Drug Discovery and Target Validation: MK-9-d7 can be used to screen for and validate inhibitors of the menaquinone biosynthesis pathway. A decrease in the incorporation of labeled precursors in the presence of a compound would indicate potential inhibition of the pathway. The enzymes involved in menaquinone biosynthesis are considered promising targets for new antibacterial drugs.[2]

Data Presentation

Table 1: Menaquinone-9 (MK-9) Content in Various Bacterial Species
Bacterial SpeciesMajor Menaquinone(s)MK-9 Concentration (representative values)Reference
Propionibacterium freudenreichiiMK-9(H4)High[3]
Lactococcus cremorisMK-9, MK-8Major long-chain forms[1]
Mycobacterium speciesMK-9(H2)Main component[4]
Actinomadura speciesMK-9(H6)Major amounts[4]
Streptomyces speciesMK-9(H6), MK-9(H8)Predominant[4]
Table 2: Quantitative Analysis of Tetrahydromenaquinone-9 [MK-9(H4)] in Fermented Cheeses
Cheese TypeMK-9(H4) Concentration (ng/g)Reference
Norwegian Jarlsberg200 - 650[3]
Swiss Emmental200 - 650[3]
AppenzellerExtremely low or undetected[3]
GruyèreExtremely low or undetected[3]

Experimental Protocols

Protocol 1: In Vivo Labeling of Bacteria with this compound

This protocol describes the general procedure for labeling bacterial cultures with MK-9-d7 to study its uptake and incorporation.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound (in a suitable solvent, e.g., ethanol)

  • Sterile culture tubes or flasks

  • Incubator

  • Centrifuge

Procedure:

  • Culture Preparation: Inoculate the bacterial strain into the appropriate growth medium. Grow the culture to the mid-logarithmic phase under optimal conditions (e.g., temperature, aeration).

  • Spiking with MK-9-d7: Prepare a stock solution of this compound in a sterile solvent. Add the MK-9-d7 stock solution to the bacterial culture to a final desired concentration (e.g., 1-10 µM). A vehicle control (solvent only) should be run in parallel.

  • Incubation: Continue to incubate the culture for a specific period to allow for the uptake and incorporation of the labeled menaquinone. The incubation time will depend on the bacterial growth rate and the specific research question.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Washing: Wash the cell pellet twice with a sterile buffer (e.g., phosphate-buffered saline) to remove any unincorporated MK-9-d7 and residual medium components.

  • Storage: The washed cell pellet can be stored at -80°C until further analysis.

Protocol 2: Extraction of Menaquinones from Bacterial Cells

This protocol outlines a common method for extracting menaquinones from bacterial cell pellets for subsequent analysis.[5][6][7]

Materials:

Procedure:

  • Cell Lysis and Extraction: Resuspend the bacterial cell pellet in a mixture of chloroform and methanol (2:1, v/v).

  • Vortexing: Vortex the suspension vigorously for 5-10 minutes to ensure thorough mixing and cell lysis, facilitating the extraction of lipids, including menaquinones.

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (chloroform layer), which contains the extracted menaquinones.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase using a rotary evaporator or a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis (e.g., ethanol (B145695) or the mobile phase for HPLC).

Protocol 3: Quantification of this compound Incorporation by LC-MS

This protocol provides a general workflow for the analysis of extracted menaquinones using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the incorporation of MK-9-d7.

Materials:

  • Reconstituted menaquinone extract (from Protocol 2)

  • LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer)

  • C18 reversed-phase HPLC column

  • Appropriate mobile phase solvents (e.g., methanol, isopropanol)

  • Menaquinone-9 standard (unlabeled)

Procedure:

  • Chromatographic Separation: Inject the reconstituted extract onto the C18 column. Separate the menaquinones using an appropriate gradient of mobile phase solvents.

  • Mass Spectrometry Analysis: Analyze the eluting compounds using the mass spectrometer in positive ion mode. Monitor for the specific m/z values corresponding to unlabeled Menaquinone-9 and this compound.

    • The exact m/z will depend on the ionization state (e.g., [M+H]+, [M+Na]+).

  • Data Analysis:

    • Identify the peaks corresponding to unlabeled MK-9 and MK-9-d7 based on their retention times and mass-to-charge ratios.

    • Quantify the peak areas for both the labeled and unlabeled forms.

    • Calculate the percentage of MK-9-d7 incorporation into the total MK-9 pool.

Visualizations

menaquinone_biosynthesis_pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF DHNA 1,4-dihydroxy-2-naphthoate Isochorismate->DHNA MenD, MenH, MenC, MenE, MenB DMK9 Demethylmenaquinone-9 DHNA->DMK9 MenA MK9 Menaquinone-9 DMK9->MK9 MenG FPP Farnesyl pyrophosphate Solanesyl_PP Solanesyl pyrophosphate (C45) FPP->Solanesyl_PP IspB Solanesyl_PP->DMK9

Caption: Classical Menaquinone-9 Biosynthesis Pathway.

experimental_workflow start Start: Bacterial Culture labeling 1. In Vivo Labeling with This compound start->labeling harvest 2. Cell Harvesting and Washing labeling->harvest extraction 3. Menaquinone Extraction harvest->extraction analysis 4. LC-MS Analysis extraction->analysis quantification 5. Data Analysis: Quantification of MK-9 and MK-9-d7 analysis->quantification interpretation End: Interpretation of Metabolic Flux quantification->interpretation

Caption: Experimental Workflow for MK-9-d7 Tracing.

electron_transport_chain cluster_membrane Cell Membrane NADH NADH + H+ ComplexI Complex I (NADH Dehydrogenase) NADH->ComplexI NAD NAD+ ComplexI->NAD MK9_pool Menaquinone-9 Pool (MK-9) ComplexI->MK9_pool 2e- MK9H2_pool Menaquinol-9 Pool (MK-9-H2) MK9_pool->MK9H2_pool MK9H2_pool->MK9_pool ComplexII Terminal Oxidase/Reductase MK9H2_pool->ComplexII 2e- Acceptor Terminal Electron Acceptor (e.g., O2) ComplexII->Acceptor Reduced_Acceptor Reduced Acceptor (e.g., H2O) Acceptor->Reduced_Acceptor

Caption: Role of Menaquinone-9 in the Bacterial Electron Transport Chain.

References

Application Note: Quantification of Menaquinone-9 in Fermented Foods Using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9), a subtype of vitamin K2, is a fat-soluble vitamin predominantly produced by bacteria and found in fermented foods and animal products.[1] Emerging research highlights the significant role of menaquinones in human health, extending beyond their traditional function in blood coagulation. MK-9 acts as a vital cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the activation of proteins involved in bone mineralization and the regulation of cardiovascular health.[1] Given its potential health benefits and its presence in various fermented foods, accurate quantification of MK-9 is crucial for nutritional assessment, food quality control, and clinical research.

This application note details a robust and sensitive method for the quantification of Menaquinone-9 in a variety of fermented food matrices using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as deuterium-labeled MK-9 (d7-MK-9), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantitative analysis of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). Because the internal standard and the analyte behave identically during extraction, cleanup, and ionization, the ratio of the mass spectrometric signal of the analyte to that of the internal standard is directly proportional to the concentration of the analyte. This method effectively compensates for sample loss during preparation and variations in instrument response, leading to highly reliable and reproducible results.

Experimental Protocols

Materials and Reagents
  • Menaquinone-9 (MK-9) analytical standard (Sigma-Aldrich or equivalent)

  • Deuterium-labeled Menaquinone-9 (d7-MK-9) internal standard (IsoScience LLC or Cambridge Isotope Laboratories, Inc.)[2][3]

  • HPLC-grade methanol (B129727), ethanol (B145695), 2-propanol, n-hexane, and acetonitrile (B52724)

  • Formic acid

  • Lipase from Candida rugosa (Sigma-Aldrich or equivalent)

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • Ultrapure water

Sample Preparation

A representative workflow for the extraction and purification of MK-9 from fermented foods is outlined below. This protocol may require optimization depending on the specific food matrix.

  • Homogenization: A representative portion of the fermented food sample (e.g., cheese, natto, kefir) is homogenized to ensure uniformity. For solid or semi-solid samples, cryogenic grinding can be employed to prevent heat degradation of the analyte.

  • Internal Standard Spiking: A known amount of d7-MK-9 internal standard solution is added to the homogenized sample.

  • Extraction:

    • For dairy products like cheese, a direct solvent extraction with a mixture of 2-propanol and n-hexane is effective.[4]

    • A more universal approach involves an initial extraction with ethanol to precipitate proteins and extract lipids, including MK-9.[5]

  • Enzymatic Treatment (Lipase Digestion): To break down the fat matrix and improve the extraction efficiency of the fat-soluble MK-9, the extract is treated with lipase.[2]

  • Liquid-Liquid Extraction: The lipase-treated extract is then subjected to liquid-liquid extraction using n-hexane to isolate the lipid fraction containing MK-9.[5]

  • Solid-Phase Extraction (SPE) Cleanup: The n-hexane extract is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of a non-polar solvent. This solution is then loaded onto an SPE cartridge to remove interfering compounds. The cartridge is washed with a non-polar solvent, and the MK-9 is eluted with a solvent of slightly higher polarity.[2]

  • Final Preparation: The eluate from the SPE step is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for the separation of menaquinones.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B), is typically used.[5]

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Column Temperature: The column is maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is effective for the ionization of menaquinones.

    • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native MK-9 and the d7-MK-9 internal standard are monitored for selective and sensitive detection.

    • MRM Transitions:

      • MK-9: The precursor ion ([M+H]⁺) and a characteristic product ion are selected.

      • d7-MK-9: The precursor ion ([M+H]⁺) and a corresponding characteristic product ion are selected.[6]

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the MK-9 standard to the peak area of the d7-MK-9 internal standard against the concentration of the MK-9 standard. The concentration of MK-9 in the fermented food samples is then determined from this calibration curve.

Data Presentation

The following table summarizes representative quantitative data for Menaquinone-9 in various fermented dairy products.

Fermented Food ProductMenaquinone-9 (MK-9) Concentration (ng/g)Reference
Swiss Emmental Cheese200 - 650[7]
Norwegian Jarlsberg CheeseHigh concentrations reported[7]
Various CheesesUndetectable to 939.7[8]
Fermented Dairy Products (general)Undetectable to 1,100[9]
Raclette CheeseLower concentrations reported[7]
Gruyère CheeseExtremely low or undetected[7]

Note: The concentrations of MK-9 can vary significantly depending on the specific bacterial strains used in fermentation, the fermentation conditions, and the age of the product.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Fermented Food Sample homogenize Homogenization sample->homogenize spike Spike with d7-MK-9 Internal Standard homogenize->spike extract Solvent Extraction (e.g., 2-propanol/hexane) spike->extract lipase Lipase Treatment extract->lipase l_l_extract Liquid-Liquid Extraction (n-hexane) lipase->l_l_extract spe Solid-Phase Extraction (SPE) Cleanup l_l_extract->spe reconstitute Reconstitution in Mobile Phase spe->reconstitute lc_ms LC-MS/MS Analysis (C18 column, MRM mode) reconstitute->lc_ms Injection quant Quantification using Isotope Dilution lc_ms->quant Data Acquisition

Caption: Experimental workflow for the quantification of Menaquinone-9 in fermented foods.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate approach for the quantification of Menaquinone-9 in complex fermented food matrices. The detailed protocol for sample preparation, including enzymatic treatment and solid-phase extraction, ensures effective removal of interfering substances and reliable analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of nutrition, food science, and drug development to accurately measure MK-9, thereby facilitating a better understanding of its dietary intake and physiological significance.

References

Application Notes and Protocols for Absolute Quantification of Menaquinone-9 in Microbial Lipidomics using Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones (MKs), also known as vitamin K2, are a class of lipid-soluble molecules essential for various biological processes in microorganisms, primarily serving as electron carriers in the electron transport chain. Menaquinone-9 (MK-9) is a significant isoprenalog of vitamin K2, particularly prevalent in many bacterial species. Accurate quantification of MK-9 in microbial samples is crucial for understanding microbial physiology, metabolism, and for various applications in drug development and industrial microbiology.

This document provides a detailed protocol for the absolute quantification of Menaquinone-9 (MK-9) in microbial lipidomics using a stable isotope-labeled internal standard, Menaquinone-9-d7 (MK-9-d7). The use of a deuterated internal standard is the gold standard for mass spectrometry-based quantification, as it corrects for variations in sample extraction, processing, and instrument response, thereby ensuring high accuracy and precision. The methodologies described herein are based on established principles of lipid extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Protocols

Materials and Reagents

Reagents:

Materials:

  • Microbial cell culture of interest

  • Glass vials with PTFE-lined caps

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

  • Solid Phase Extraction (SPE) silica (B1680970) cartridges

  • LC-MS system (equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer)

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve MK-9 and MK-9-d7 in ethanol to prepare individual stock solutions of 1 mg/mL.

    • Store the stock solutions in amber glass vials at -20°C to prevent degradation from light and temperature.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the MK-9 stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare a working internal standard solution of MK-9-d7 at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation and Lipid Extraction

This protocol is adapted from established methods for lipid extraction from bacterial cells.

  • Cell Harvesting:

    • Harvest microbial cells from a known volume of culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with sterile phosphate-buffered saline (PBS) to remove residual media components.

    • Lyophilize the cell pellet to determine the dry cell weight.

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known mass of lyophilized cells (e.g., 10 mg), add 1 mL of a chloroform:methanol mixture (1:2, v/v).

    • Spike the sample with a known amount of the MK-9-d7 internal standard working solution.

    • Homogenize the mixture using a bead beater or sonicator to ensure complete cell lysis and lipid extraction.

    • Add 1 mL of chloroform and vortex thoroughly.

    • Add 1 mL of ultrapure water and vortex again to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (containing the lipids) into a clean glass vial.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

Solid Phase Extraction (SPE) Cleanup

To remove interfering lipids and other contaminants, a solid-phase extraction step is recommended.

  • Cartridge Conditioning:

    • Condition a silica SPE cartridge by washing with 5 mL of hexane.

  • Sample Loading and Elution:

    • Reconstitute the dried lipid extract in a small volume of hexane (e.g., 500 µL) and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

    • Elute the menaquinones with 5 mL of a hexane:diethyl ether (97:3, v/v) mixture.

    • Dry the eluted fraction under a stream of nitrogen gas.

LC-MS/MS Analysis
  • Sample Reconstitution:

    • Reconstitute the purified lipid extract in a known volume of the mobile phase (e.g., 100 µL of methanol).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Methanol/Isopropanol (9:1, v/v) with 0.1% formic acid and 5 mM ammonium formate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-2 min: 80% B

      • 2-10 min: Linear gradient to 100% B

      • 10-15 min: Hold at 100% B

      • 15.1-18 min: Return to 80% B for re-equilibration

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • MK-9: Precursor ion [M+H]+ → Product ion (specific fragment)

      • MK-9-d7: Precursor ion [M+H]+ → Product ion (corresponding specific fragment)

    • Note: The exact m/z values for the precursor and product ions for MK-9 and MK-9-d7 should be determined by direct infusion of the standards.

Data Presentation

Table 1: Linearity and Sensitivity of the LC-MS/MS Method
AnalyteCalibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
MK-91 - 1000> 0.9950.51.5

LOD: Limit of Detection, LOQ: Limit of Quantification. These values are illustrative and should be determined experimentally.

Table 2: Accuracy and Precision of the Method
Spiked Concentration (ng/mL)Measured Concentration (ng/mL) (Mean ± SD, n=3)Recovery (%)Precision (RSD %)
109.8 ± 0.4984.1
100102.1 ± 3.5102.13.4
500495.5 ± 18.399.13.7

SD: Standard Deviation, RSD: Relative Standard Deviation. These values are illustrative and should be determined experimentally by spiking known amounts of MK-9 into a representative microbial matrix.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis culture Microbial Culture harvest Cell Harvesting & Lyophilization culture->harvest extraction Lipid Extraction (Bligh-Dyer with MK-9-d7 spike) harvest->extraction spe Solid Phase Extraction (SPE) Cleanup extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for MK-9 quantification.

electron_transport_chain substrate Substrate (e.g., NADH) dehydrogenase Dehydrogenase substrate->dehydrogenase e- menaquinone Menaquinone Pool (MK-9) dehydrogenase->menaquinone e- oxidase Terminal Oxidase menaquinone->oxidase e- atp ATP Synthesis menaquinone->atp Proton Motive Force acceptor Electron Acceptor (e.g., O2) oxidase->acceptor e-

Caption: Role of Menaquinone-9 in the electron transport chain.

Application Notes and Protocols: Tracing Bacterial Electron Transport with Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones (MK), also known as vitamin K2, are essential lipid-soluble molecules that function as electron carriers in the respiratory electron transport chains of most Gram-positive and many Gram-negative bacteria.[1][2][3] The length of the isoprenoid side chain of menaquinones varies between bacterial species, with Menaquinone-9 (MK-9) being prevalent in organisms such as Corynebacterium diphtheriae and some lactic acid bacteria.[2][4] The bacterial electron transport chain is crucial for cellular respiration and energy generation, making the enzymes involved in menaquinone biosynthesis attractive targets for novel antibacterial drugs.[1][5]

This document provides detailed application notes and protocols for the use of Menaquinone-9-d7 (MK-9-d7), a deuterium-labeled stable isotope of MK-9, as a tracer to study the dynamics of the electron transport chain in bacteria. By introducing a labeled form of this vital cofactor, researchers can monitor its uptake, incorporation into the cell membrane, and participation in metabolic pathways using mass spectrometry-based techniques. This approach offers a powerful tool for investigating bacterial physiology, screening for novel antibiotics that target the menaquinone pathway, and understanding the mechanisms of electron transport in various bacterial species.

Principle of the Method

The core principle of this method involves the supplementation of bacterial cultures with this compound. This deuterated analog is structurally and functionally similar to the endogenous MK-9 but can be distinguished by its higher mass due to the presence of seven deuterium (B1214612) atoms. Following incorporation, the bacterial cells are harvested, and the lipid fraction containing the menaquinones is extracted. Liquid chromatography-mass spectrometry (LC-MS/MS) is then employed to differentiate and quantify the endogenous (unlabeled) MK-9 and the exogenously supplied, labeled MK-9-d7. This allows for the precise measurement of uptake and turnover rates of menaquinone in the bacterial electron transport chain.

Applications

  • Elucidation of Menaquinone Uptake and Metabolism: Tracing the fate of exogenously supplied MK-9-d7 provides insights into the transport mechanisms and metabolic stability of menaquinones in bacteria.

  • Screening for Novel Antimicrobial Agents: The protocol can be adapted for high-throughput screening of compounds that inhibit menaquinone biosynthesis or uptake. A reduction in the incorporation of MK-9-d7 in the presence of a test compound would indicate potential inhibitory activity.

  • Studying Bacterial Respiration: By monitoring the ratio of oxidized to reduced forms of MK-9-d7, it is possible to assess the activity of the electron transport chain under different growth conditions or in the presence of inhibitors.

  • Investigating Biofilm Formation and Persistence: As menaquinones are implicated in processes beyond respiration, such as biofilm formation, MK-9-d7 can be used to study the role of menaquinone metabolism in these complex bacterial behaviors.

Experimental Protocols

Protocol 1: Incorporation of this compound into Bacterial Cultures

This protocol describes the general procedure for labeling bacteria with MK-9-d7. Optimization of the MK-9-d7 concentration and incubation time may be required for different bacterial species.

Materials:

  • Bacterial strain of interest (e.g., Corynebacterium glutamicum)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound (in a suitable solvent like ethanol)

  • Sterile culture tubes or flasks

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Prepare a starter culture of the bacterial strain by inoculating a single colony into 5 mL of growth medium and incubating overnight at the optimal temperature with shaking.

  • The next day, dilute the overnight culture into fresh, pre-warmed growth medium to an optical density at 600 nm (OD600) of 0.05.

  • Prepare a stock solution of this compound in ethanol (B145695).

  • Add the this compound stock solution to the bacterial culture to a final concentration of 1-10 µM. An equivalent volume of ethanol should be added to a control culture.

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the OD600 at regular intervals.

  • Harvest the bacterial cells during the mid-exponential growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining medium and unincorporated MK-9-d7.

  • The cell pellet can be stored at -80°C until lipid extraction.

Protocol 2: Extraction of Menaquinones from Bacterial Cells

This protocol is based on the widely used Bligh-Dyer method for lipid extraction.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Chloroform (B151607)

  • Methanol

  • Water (HPLC-grade)

  • Glass vials

  • Centrifuge

  • Nitrogen gas stream or vacuum concentrator

Procedure:

  • Resuspend the bacterial cell pellet in 1 mL of a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex the mixture vigorously for 15 minutes to ensure thorough cell lysis and lipid extraction.

  • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water, resulting in a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex the mixture again for 2 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids including menaquinones, using a glass Pasteur pipette and transfer it to a clean glass vial.

  • Dry the extracted lipid fraction under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Resuspend the dried lipid extract in a known volume of a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Menaquinone-9 and this compound

This protocol provides a general framework for the analysis of menaquinones. The specific parameters will need to be optimized for the available instrumentation.

Materials:

  • Lipid extract from Protocol 2

  • LC-MS/MS system equipped with a C18 reverse-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Menaquinone-9 and this compound standards

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions.

  • Inject 5-10 µL of the resuspended lipid extract onto the column.

  • Elute the menaquinones using a gradient of mobile phase B. A typical gradient might be: 0-2 min, 50% B; 2-15 min, 50-100% B; 15-20 min, 100% B; 20-21 min, 100-50% B; 21-25 min, 50% B.

  • Perform mass spectrometry in positive ion mode.

  • Monitor for the specific parent and fragment ions of MK-9 and MK-9-d7. For example, for MK-9, the protonated molecule [M+H]+ would be at m/z 785.6, and for MK-9-d7, it would be at m/z 792.6.

  • Develop a Multiple Reaction Monitoring (MRM) method for quantification using specific transitions (e.g., m/z 785.6 -> 187.1 for MK-9 and m/z 792.6 -> 194.1 for MK-9-d7).

  • Quantify the amounts of MK-9 and MK-9-d7 in the samples by comparing the peak areas to a standard curve generated with known concentrations of the respective standards.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison.

Table 1: Incorporation of this compound into Corynebacterium glutamicum

Treatment ConditionTotal MK-9 (pmol/mg dry weight)MK-9-d7 (pmol/mg dry weight)% Incorporation
Control (Ethanol)150.2 ± 12.500%
1 µM MK-9-d7148.9 ± 11.835.7 ± 4.123.9%
5 µM MK-9-d7152.1 ± 13.298.6 ± 9.764.8%
10 µM MK-9-d7155.4 ± 14.0120.3 ± 11.577.4%

Table 2: Effect of an Inhibitor on this compound Incorporation

Treatment ConditionTotal MK-9 (pmol/mg dry weight)MK-9-d7 (pmol/mg dry weight)% Incorporation
5 µM MK-9-d7 (Control)151.5 ± 12.999.1 ± 10.265.4%
5 µM MK-9-d7 + Inhibitor X85.3 ± 9.825.4 ± 3.929.8%

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.

bacterial_electron_transport_chain cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm NADH_Dehydrogenase NADH Dehydrogenase MK9_pool Menaquinone-9 Pool NADH_Dehydrogenase->MK9_pool 2e- H_out H+ NADH_Dehydrogenase->H_out H+ Succinate_Dehydrogenase Succinate Dehydrogenase Succinate_Dehydrogenase->MK9_pool 2e- MKH2_9_pool Menaquinol-9 Pool MK9_pool->MKH2_9_pool Reduction MKH2_9_pool->MK9_pool Oxidation Cytochrome_bd_Oxidase Cytochrome bd Oxidase MKH2_9_pool->Cytochrome_bd_Oxidase 2e- Cytochrome_bd_Oxidase->H_out H+ O2 O2 Cytochrome_bd_Oxidase->O2 Reduction NADH NADH NADH->NADH_Dehydrogenase NAD NAD+ NAD->NADH Succinate Succinate Succinate->Succinate_Dehydrogenase Fumarate Fumarate Fumarate->Succinate H_in H+ H_out->H_in ATP Synthase H2O H2O

Caption: Bacterial Electron Transport Chain with Menaquinone-9.

experimental_workflow start Start: Bacterial Culture step1 Supplement with This compound start->step1 step2 Incubate and Grow Cells step1->step2 step3 Harvest and Wash Cells step2->step3 step4 Lipid Extraction (Bligh-Dyer) step3->step4 step5 LC-MS/MS Analysis step4->step5 end Data Analysis: Quantify MK-9 and MK-9-d7 step5->end

Caption: Experimental Workflow for MK-9-d7 Tracing.

menaquinone_biosynthesis chorismate Chorismate menF MenF chorismate->menF isochorismate Isochorismate menD MenD isochorismate->menD osb o-Succinylbenzoate (OSB) menC MenC menE MenE menB MenB osb->menB dhna 1,4-dihydroxy-2-naphthoate (DHNA) menA MenA dhna->menA dmk9 Demethylmenaquinone-9 (DMK-9) menG MenG dmk9->menG mk9 Menaquinone-9 (MK-9) menF->isochorismate menD->osb menB->dhna menA->dmk9 menG->mk9

Caption: Menaquinone-9 Biosynthesis Pathway.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and specific method for investigating the bacterial electron transport chain. The protocols and application notes presented here offer a comprehensive guide for researchers to adopt this technique. This approach not only facilitates a deeper understanding of fundamental bacterial metabolism but also provides a valuable platform for the discovery and characterization of novel antibacterial agents targeting the vital menaquinone biosynthetic and utilization pathways.

References

Troubleshooting & Optimization

Technical Support Center: Menaquinone-9-d7 (MQ-9-d7) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address signal instability issues encountered during the analysis of Menaquinone-9-d7 (MQ-9-d7) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal instability for my this compound internal standard?

Signal instability for a deuterated internal standard (IS) like MQ-9-d7 can stem from several factors, broadly categorized as chromatographic issues, matrix effects, and mass spectrometer conditions. The primary role of a deuterated IS is to mimic the behavior of the analyte to correct for variations during sample preparation and analysis.[1][2] Instability suggests that the IS is not behaving identically to the native analyte across all samples.

Key potential causes include:

  • Differential Matrix Effects: This is the most frequent cause.[2] Even a minor chromatographic separation between MQ-9 and MQ-9-d7 can expose them to different co-eluting matrix components, causing varied levels of ion suppression or enhancement.[1][3]

  • Chromatographic Inconsistency: Poor peak shape, shifting retention times, or inadequate separation from interferences can lead to variable signal intensity.

  • Ion Source Contamination: Buildup of non-volatile matrix components (salts, lipids) in the mass spectrometer's ion source can lead to a gradual or sudden drop in signal.[4]

  • Standard Instability: Menaquinones can be sensitive to light, alkaline conditions, and prolonged exposure to certain solvents, which may lead to degradation.[5][6]

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard may exchange with hydrogen atoms from the solvent (a phenomenon known as back-exchange), altering the standard's concentration over time.[1] This is more likely if the deuterium labels are on chemically labile positions.[1]

Q2: My MQ-9-d7 peak area is drifting across the analytical run, but the analyte/IS ratio seems acceptable. What should I investigate?

This pattern often points toward a system-wide issue rather than a problem with a single sample. While a stable analyte/IS ratio is the goal, a drifting IS signal is a symptom that should not be ignored as it may indicate a developing problem.

Troubleshooting Steps:

  • Check for System Contamination: A gradual decrease in signal over a run can indicate accumulation of contaminants in the ion source or transfer optics.[4] Consider cleaning the ion source.[4]

  • Evaluate Autosampler/Storage Stability: Confirm the stability of MQ-9-d7 in the autosampler over the duration of the run.[7] Menaquinones can be susceptible to degradation from light or elevated temperatures.[5][6]

  • Assess Carryover: The internal standard may adsorb to parts of the LC system. Injecting several blank samples after a high-concentration sample can help diagnose carryover. Using a stronger needle wash solvent may be necessary.[1]

Q3: How can I determine if ion suppression or matrix effects are causing the signal instability?

Ion suppression occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and internal standard.[4] If the analyte and its deuterated IS are affected differently, it leads to inaccurate results.[2]

A Post-Column Infusion (PCI) experiment is the definitive method to visualize regions of ion suppression.[8][9] This involves infusing a constant flow of MQ-9-d7 solution into the LC eluent after the analytical column but before the mass spectrometer.[8] When a blank, extracted matrix sample is injected, any dip in the constant IS signal indicates a retention time where matrix components are causing ion suppression.[8][9]

The following table summarizes how to interpret results from a matrix effect evaluation.

Table 1: Quantifying Matrix Effects (ME)

Matrix Effect (ME) Value Interpretation Potential Cause Recommended Action
ME < 100% Ion Suppression Co-eluting matrix components (lipids, salts) are hindering ionization.[4] Improve sample cleanup (e.g., use SPE instead of protein precipitation), modify chromatography to move peaks away from suppression zones, or dilute the sample.[3]
ME = 100% No Matrix Effect The matrix is not significantly impacting ionization at the analyte's retention time. No action required regarding matrix effects.
ME > 100% Ion Enhancement Co-eluting components are aiding ionization, leading to an artificially high signal. Similar to ion suppression; improve cleanup and chromatography to separate the analyte from the enhancing compounds.

Calculated as: ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

Troubleshooting Workflows & Diagrams

Visualizing the troubleshooting process can help systematically address signal instability.

// Nodes start [label="Unstable MQ-9-d7 Signal", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_chrom [label="Review Chromatography:\n- Peak Shape\n- Retention Time (RT) Stability", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_chrom_ok [label="Chromatography OK?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; fix_chrom [label="Optimize LC Method:\n- Gradient Profile\n- Column Chemistry\n- Mobile Phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_matrix [label="Investigate Matrix Effects", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; is_matrix_ok [label="Differential Suppression\nDetected?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; fix_matrix [label="Improve Sample Prep:\n- Use SPE or LLE\n- Dilute Sample\n- Ensure Analyte/IS Co-elution", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ms [label="Check MS System:\n- Clean Ion Source\n- Check for Carryover\n- Verify IS Stability", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; end_ok [label="Signal Stabilized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_chrom; check_chrom -> is_chrom_ok; is_chrom_ok -> fix_chrom [label=" No"]; fix_chrom -> check_chrom [label=" Re-evaluate"]; is_chrom_ok -> check_matrix [label=" Yes"]; check_matrix -> is_matrix_ok; is_matrix_ok -> fix_matrix [label=" Yes"]; fix_matrix -> check_matrix [label=" Re-evaluate"]; is_matrix_ok -> check_ms [label=" No"]; check_ms -> end_ok; } DOT Caption: A step-by-step workflow for troubleshooting MQ-9-d7 signal instability.

// Center Node center [label="Signal Instability\n(this compound)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Main Branches cat1 [label="Matrix Effects", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; cat2 [label="Chromatography Issues", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cat3 [label="System & Compound Issues", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Matrix Effects sub1a [label="Differential Ion Suppression", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1b [label="Incomplete Analyte/IS Co-elution", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub1c [label="High Conc. of Matrix Components", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Chromatography sub2a [label="Poor Peak Shape (Tailing/Fronting)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub2b [label="Retention Time Drift", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for System & Compound sub3a [label="Ion Source Contamination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3b [label="IS Degradation (Light/Temp/pH)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sub3c [label="Deuterium Back-Exchange", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections center -> cat1; center -> cat2; center -> cat3;

cat1 -> sub1a; cat1 -> sub1b; cat1 -> sub1c;

cat2 -> sub2a; cat2 -> sub2b;

cat3 -> sub3a; cat3 -> sub3b; cat3 -> sub3c; } DOT Caption: Common root causes contributing to MQ-9-d7 signal instability in LC-MS.

Experimental Protocols

Protocol: Post-Column Infusion to Detect Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.[8]

Materials:

  • LC-MS/MS system with the analytical column for the Menaquinone assay.

  • Syringe pump.

  • Tee-union and required tubing (PEEK).

  • Solution of MQ-9-d7 in a suitable solvent (e.g., 50:50 Methanol:Acetonitrile) at a concentration that provides a stable, mid-range signal (e.g., 50 ng/mL).

  • Blank matrix sample, extracted using the exact same procedure as the study samples.

Methodology:

  • System Setup:

    • Connect the outlet of the analytical LC column to one inlet of the tee-union.

    • Connect the syringe pump containing the MQ-9-d7 solution to the second inlet of the tee-union.

    • Connect the outlet of the tee-union to the mass spectrometer's ion source.

  • Procedure:

    • Begin the LC mobile phase flow using your analytical gradient.

    • Start the syringe pump to continuously infuse the MQ-9-d7 solution at a low flow rate (e.g., 10-20 µL/min).

    • Acquire data on the mass spectrometer, monitoring the specific MRM transition for MQ-9-d7, until a stable signal baseline is achieved.[8]

    • Inject the extracted blank matrix sample onto the LC column.

    • Continue acquiring data for the full duration of the chromatographic run.

  • Data Interpretation:

    • Examine the chromatogram for the MQ-9-d7 signal. A stable, flat baseline is expected.

    • Ion Suppression: A significant dip or decrease in the baseline signal indicates a region where matrix components are suppressing the MQ-9-d7 ionization.[9][10]

    • Ion Enhancement: A significant increase in the baseline signal indicates ion enhancement.

    • Compare the retention time of your MQ-9 analyte with the identified regions of suppression/enhancement to determine if your quantification is likely affected.[1]

If significant suppression is observed at the retention time of your analyte, chromatographic conditions should be adjusted to shift the analyte peak to a "cleaner" region of the chromatogram, or sample preparation must be improved to remove the interfering components.[9]

References

Technical Support Center: Menaquinone-9 and Menaquinone-9-d7 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Multiple Reaction Monitoring (MRM) transitions for Menaquinone-9 (MK-9) and its deuterated internal standard, Menaquinone-9-d7 (MK-9-d7).

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ions for Menaquinone-9 (MK-9) in LC-MS/MS analysis?

A1: Menaquinone-9 (MK-9) has a monoisotopic mass of approximately 784.62 Da.[1] In positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), you can expect to observe several common adducts as precursor ions. The protonated molecule ([M+H]⁺) at m/z 785.62 is a primary target. Additionally, depending on the mobile phase composition and sample matrix, sodium ([M+Na]⁺) and ammonium (B1175870) ([M+NH₄]⁺) adducts at m/z 807.60 and m/z 802.65, respectively, may also be observed.[2][3]

Q2: What are the typical product ions for Menaquinone-9 (MK-9) fragmentation?

A2: A characteristic fragmentation pattern of menaquinones involves the cleavage of the isoprenoid side chain from the naphthoquinone ring. A common and abundant product ion for many menaquinones is m/z 187.1, which corresponds to the protonated 2-methyl-1,4-naphthoquinone moiety. Another potential product ion that has been observed for other menaquinones is m/z 227.1.[4] It is recommended to perform a product ion scan on the selected precursor ion to confirm the most abundant and stable fragment ions for your specific instrument and conditions.

Q3: What are the expected MRM transitions for the internal standard, this compound (MK-9-d7)?

A3: For this compound (MK-9-d7), the precursor ion will have a mass shift of +7 Da compared to the unlabeled MK-9. Therefore, the expected protonated precursor ion ([M+7+H]⁺) is m/z 792.66. A common product ion for deuterated vitamin K internal standards (like d7-phylloquinone and d7-MK-4) is m/z 194.1.[4][5] This is a reliable starting point for optimizing the product ion for MK-9-d7.

Q4: Which ionization technique, ESI or APCI, is more suitable for Menaquinone-9 analysis?

A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of menaquinones.[6] APCI is often favored for less polar and highly hydrophobic molecules like long-chain menaquinones, as it can provide better ionization efficiency and reduced matrix effects in some cases.[7] However, ESI has also been successfully used. The choice between ESI and APCI may depend on the specific LC conditions and the sample matrix, and it is advisable to evaluate both for optimal sensitivity.

Troubleshooting Guides

Issue 1: Low or No Signal for MK-9 or MK-9-d7

Possible Causes and Solutions:

  • Suboptimal MRM Transitions: The selected precursor and product ions may not be the most abundant under your experimental conditions.

    • Solution: Perform a full scan (Q1 scan) to identify the most abundant precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). Then, conduct a product ion scan on the most intense precursor to identify the most stable and abundant fragment ions.

  • Inefficient Ionization: MK-9 is a highly hydrophobic molecule and can be challenging to ionize efficiently.

    • Solution: Optimize the ionization source parameters. For ESI, adjust the capillary voltage, nebulizer gas flow, and drying gas temperature and flow. For APCI, optimize the corona discharge current and vaporizer temperature. Consider using a mobile phase additive that promotes ionization, such as ammonium formate (B1220265) or acetate.

  • Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio.

    • Solution: Ensure compatibility between the sample solvent and the initial mobile phase. Long-chain menaquinones can be retained on certain column types; consider using a C18 or a more hydrophobic column (e.g., C30) and optimize the gradient elution to ensure proper elution.

  • Sample Preparation Issues: Inefficient extraction from the sample matrix can result in low analyte concentration.

    • Solution: Re-evaluate your sample preparation method. For biological samples, techniques like liquid-liquid extraction (LLE) with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE) are common.[4] Ensure complete evaporation and reconstitution in a solvent compatible with your LC method.

Issue 2: High Background Noise or Matrix Effects

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Lipids and other endogenous compounds from the sample matrix can co-elute with MK-9 and cause ion suppression or enhancement.

    • Solution: Improve the chromatographic separation by adjusting the gradient profile or trying a different column chemistry. Enhance the sample clean-up procedure. A more rigorous SPE protocol or a two-step LLE can help remove interfering substances.

  • Contamination from the LC-MS System: Contaminants from solvents, tubing, or previous injections can contribute to high background noise.

    • Solution: Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system and column. Include a blank injection between samples to check for carryover.

Issue 3: Inconsistent Retention Times

Possible Causes and Solutions:

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. An equilibration time of 5-10 column volumes is a good starting point.

  • Fluctuations in Mobile Phase Composition: Inaccurate gradient formation by the LC pump can cause retention time variability.

    • Solution: Prime the LC pumps and ensure the solvent lines are free of air bubbles. Verify the accuracy of the pump's mixing performance.

  • Column Temperature Variations: Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analytical run.

Experimental Protocols

Optimizing MRM Transitions

The following workflow outlines the steps to optimize MRM transitions for MK-9 and MK-9-d7.

MRM_Optimization_Workflow cluster_preparation Preparation cluster_infusion Direct Infusion Analysis cluster_optimization MRM Parameter Optimization cluster_validation Method Validation prep Prepare standard solutions of MK-9 and MK-9-d7 infuse Infuse standard solution into the mass spectrometer prep->infuse q1_scan Perform Q1 Scan to identify precursor ions infuse->q1_scan pi_scan Perform Product Ion Scan on selected precursors q1_scan->pi_scan select_transitions Select promising precursor-product ion pairs pi_scan->select_transitions ce_opt Optimize Collision Energy (CE) for each transition select_transitions->ce_opt dp_opt Optimize Declustering Potential (DP) ce_opt->dp_opt lc_ms_run Perform LC-MS/MS analysis with optimized MRM method dp_opt->lc_ms_run validate Assess sensitivity, specificity, and reproducibility lc_ms_run->validate

Caption: Workflow for the systematic optimization of MRM transitions.

Sample Preparation: Liquid-Liquid Extraction (LLE) from Serum/Plasma
  • To a 500 µL aliquot of serum or plasma, add 50 µL of the MK-9-d7 internal standard solution.

  • Add 1 mL of ethanol (B145695) to precipitate proteins and vortex for 30 seconds.

  • Add 2 mL of n-hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic (n-hexane) layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 2 mL of n-hexane.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol (B129727) or isopropanol) for LC-MS/MS analysis.

Data Presentation

Table 1: Proposed MRM Transitions for Menaquinone-9 (MK-9)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Notes
MK-9785.6187.1To be optimizedTo be optimizedPrimary transition based on common fragmentation.
MK-9785.6227.1To be optimizedTo be optimizedSecondary transition for confirmation.
MK-9807.6187.1To be optimizedTo be optimizedSodium adduct, may be more abundant.
Table 2: Proposed MRM Transitions for this compound (MK-9-d7)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Notes
MK-9-d7792.7194.1To be optimizedTo be optimizedBased on common fragmentation of d7-labeled Vitamin K standards.
MK-9-d7792.7To be determinedTo be optimizedTo be optimizedA second product ion should be identified via product ion scan.

Note: The collision energy and declustering potential values are instrument-dependent and must be optimized empirically for each transition.

Visualization of Key Concepts

Logical Relationship in MRM Analysis

The following diagram illustrates the fundamental principle of a Multiple Reaction Monitoring (MRM) experiment.

MRM_Principle cluster_source Ion Source cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) cluster_detector Detector ion_source Ionization of MK-9 and MK-9-d7 q1 Selects Precursor Ion (e.g., m/z 785.6 for MK-9) ion_source->q1 q2 Collision Cell: Fragmentation q1->q2 q3 Selects Product Ion (e.g., m/z 187.1 for MK-9) q2->q3 detector Signal Detection and Quantification q3->detector

Caption: The sequential filtering process in a triple quadrupole mass spectrometer for MRM analysis.

References

Menaquinone-9-d7 degradation in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Menaquinone-9-d7 (MK-9-d7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of MK-9-d7 in experimental settings. The information provided is based on data for closely related menaquinones, such as Menaquinone-7 (MK-7) and Menaquinone-9 (MK-9), as the fundamental stability characteristics are expected to be highly similar.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My MK-9-d7 solution seems to be degrading quickly. What are the most common causes?

A1: Menaquinones are susceptible to degradation from several environmental factors. The most common causes of degradation are:

  • Light Exposure: Menaquinones are extremely sensitive to light, particularly UV light.[1][2] Exposure can lead to rapid isomerization from the bioactive all-trans form to inactive cis isomers and other degradation products.[1] Storing solutions in clear glass vials on a lab bench can result in significant loss.[1]

  • Alkaline Conditions: While stable in neutral or mildly acidic conditions, menaquinones can be degraded by alkaline compounds.[3][4] The presence of basic excipients, such as magnesium oxide, has been shown to promote degradation.[3][4]

  • Oxygen Exposure: The presence of atmospheric oxygen can accelerate degradation, especially at elevated temperatures.[1]

  • High Temperature: While relatively heat-stable for short periods, prolonged exposure to high temperatures (e.g., 100°C) will cause significant degradation.[1]

Troubleshooting Steps:

  • Protect from Light: Always work with MK-9-d7 solutions in a dimly lit environment. Use amber glass vials or wrap clear vials in aluminum foil.[1]

  • Check pH: Ensure your solvent or buffer system is not alkaline. If working with formulations, be aware of the pH of your excipients.

  • Deoxygenate Solvents: For long-term storage of solutions, consider using solvents that have been purged with an inert gas like nitrogen or argon to minimize oxygen exposure.

  • Control Temperature: Store stock solutions and experimental samples at the recommended low temperatures. Avoid repeated freeze-thaw cycles.

Q2: What are the optimal storage conditions for MK-9-d7, both as a solid and in solution?

A2: Proper storage is critical to maintaining the integrity of MK-9-d7.

  • Solid Form: As a solid, MK-9 should be stored at -20°C for long-term stability (≥ 4 years).[5] It should be kept in a tightly sealed container, protected from light.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like chloroform (B151607) (100 mg/ml)[5], ethanol, or a mixture of tetrahydrofuran (B95107) and isopropanol.[3] Aliquot the stock solution into amber vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] A study on MK-7 showed that over 95% of the compound was preserved when dried and stored at -20°C for 7 days.[7]

  • Working Solutions: For in-vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[6] If you must store aqueous dilutions, do so for the shortest time possible at 2-8°C, protected from light.

Q3: I am observing a loss of biological activity in my experiments, but my HPLC-UV analysis shows the peak for MK-9-d7 is still present. What could be happening?

A3: This issue is often due to the isomerization of the all-trans isomer to cis isomers. The all-trans configuration is essential for biological activity, while the cis isomers are considered inactive.[1] Standard HPLC-UV methods may not fully separate cis and all-trans isomers, causing them to co-elute as a single peak.

  • Troubleshooting: Use an HPLC method specifically validated for separating geometric isomers, which may require a longer C30 column and specific mobile phases.[3] Exposure to light is a primary cause of isomerization.[1] Re-evaluate your sample handling and experimental workflow to eliminate all sources of light exposure.

Data on Menaquinone Stability

The following tables summarize stability data for MK-7, which serves as a reliable proxy for MK-9-d7.

Table 1: Effect of Temperature and Oxygen on all-trans-MK-7 Stability (9-Day Study) [1]

Storage ConditionOxygen Presence% all-trans-MK-7 Remaining
Low Temperature (4°C)With Oxygen~68%
Low Temperature (4°C)Without Oxygen~61%
Ambient Temp (20°C), DarkWith Oxygen~61%
Ambient Temp (20°C), DarkWithout Oxygen~39%
High Temperature (100°C)With Oxygen~17%
High Temperature (100°C)Without Oxygen~33%

Table 2: Effect of Light on all-trans-MK-7 Stability [1]

Light Condition (9-Day Study)% all-trans-MK-7 Remaining
Dark (Ambient Temperature)High
Ambient Light (Daylight)Negligible
UV LightNegligible

Table 3: Long-Term Storage of all-trans-MK-7 [1][2]

Storage ConditionDurationChange in Concentration
Low Temp (4°C), Dark, Minimal Oxygen8 WeeksNegligible

Experimental Protocols

Protocol: Assessing the Stability of MK-9-d7 in Solution

This protocol outlines a general method for testing the stability of MK-9-d7 under various stress conditions.

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade solvents (e.g., chloroform, ethanol, methanol, isopropanol)

  • Amber glass vials

  • Inert gas (Nitrogen or Argon)

  • Temperature-controlled environments (refrigerator, incubator, oven)

  • Light-controlled environments (dark box, UV lamp)

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18 or C30 reverse-phase)

2. Preparation of Stock Solution:

  • Accurately weigh the solid MK-9-d7 in a light-protected environment.

  • Dissolve in a suitable organic solvent (e.g., chloroform) to a known concentration (e.g., 1 mg/mL).

  • Vortex gently until fully dissolved.

  • Aliquot the stock solution into amber vials, flush with nitrogen gas before sealing, and store at -20°C or below.

3. Preparation of Experimental Samples:

  • Dilute the stock solution to the final experimental concentration using the desired solvent or buffer system.

  • Dispense the final solution into triplicate sets of amber vials for each condition to be tested.

  • For "no oxygen" conditions, purge the solution and headspace of the vial with nitrogen before sealing.

4. Incubation under Stress Conditions:

  • Time Zero (T0) Sample: Immediately analyze one set of triplicate samples to establish the initial concentration.

  • Light Exposure: Store one set of vials under ambient light and another under a UV lamp. Wrap a control set completely in aluminum foil and store in the same location.

  • Temperature: Place vial sets in environments at different temperatures (e.g., 4°C, 25°C, 40°C).

  • pH: Test stability in buffers of varying pH if relevant to your application.

5. Sample Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove one triplicate set of vials from each condition.

  • Analyze the samples immediately by a validated HPLC method to determine the concentration of MK-9-d7 remaining.

  • Calculate the percentage of MK-9-d7 remaining relative to the T0 sample.

HPLC Analysis Method (Example):

  • Column: C30 Reverse-Phase, 250 mm x 2.1 mm, 3 µm[3]

  • Mobile Phase: 98% Methanol : 2% Water[3]

  • Flow Rate: 0.4 mL/min[3]

  • Column Temperature: 15°C[3]

  • Detection: UV at 248 nm or 268 nm.[3][4] For higher specificity, especially in complex matrices, LC-MS is recommended.

Visualizations: Workflows and Pathways

Stability_Study_Workflow cluster_stress Stress Factors prep 1. Prepare MK-9-d7 Stock Solution aliquot 2. Create Experimental Aliquots (Different Solvents/Buffers) prep->aliquot stress 3. Expose to Stress Conditions aliquot->stress sample 4. Collect Samples at Time Points (T0, T1, T2...) light Light vs. Dark temp Temperature (4°C, 25°C, 40°C) oxygen Oxygen vs. N2 ph pH Variation stress->sample analyze 5. Analyze by HPLC or LC-MS sample->analyze data 6. Quantify Degradation & Isomerization analyze->data report 7. Determine Shelf-Life & Optimal Conditions data->report

Caption: Workflow for a typical MK-9-d7 stability study.

VitaminK_Signaling_Pathway MK9 Menaquinone-9 (MK-9) (Reduced Form) GGCX Enzyme: γ-Glutamyl Carboxylase MK9->GGCX Cofactor Active Active Protein with Gla Residues GGCX->Active Catalyzes Carboxylation MK9_Ox MK-9 Epoxide (Oxidized Form) GGCX->MK9_Ox Precursor Inactive Precursor Protein (e.g., Osteocalcin, MGP) with Glu Residues Precursor->GGCX Substrate Function Biological Function (e.g., Calcium Binding, Bone Mineralization) Active->Function Degradation_Factors MK9 Stable all-trans-MK-9-d7 Degraded Degradation Products & Inactive cis-Isomers MK9->Degraded leads to Light Light (UV & Ambient) Heat High Temperature (>40°C, prolonged) Oxygen Atmospheric Oxygen pH Alkaline pH Degraded->Light Degraded->Heat Degraded->Oxygen Degraded->pH

References

Troubleshooting poor peak shape for Menaquinone-9-d7 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

<_Step_2>

Technical Support Center: Menaquinone-9-d7 HPLC Analysis

This guide provides detailed troubleshooting for poor peak shape encountered during the HPLC analysis of this compound (MK-9-d7), a highly hydrophobic, long-chain vitamin K2 analog. The advice is tailored for researchers, scientists, and drug development professionals aiming to achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing hydrophobic compounds like MK-9-d7. It is often indicative of secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.

Possible Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns (like C18) can interact strongly with analytes, especially basic compounds, causing tailing.[1][2][3] Although MK-9-d7 is not basic, these active sites can still contribute to peak asymmetry.

    • Solution 1: Use a C30 Column: C30 columns are specifically designed for separating hydrophobic, long-chain isomers and provide better shielding of residual silanols, leading to improved peak shape for menaquinones compared to standard C18 columns.[4][5]

    • Solution 2: Adjust Mobile Phase pH: Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions.[3][6][7]

    • Solution 3: Increase Mobile Phase Ionic Strength: Adding a buffer salt (e.g., ammonium (B1175870) formate (B1220265) alongside formic acid) can help mask residual silanols and improve peak shape.[3]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.[2]

    • Solution: Systematically reduce the sample concentration or injection volume and observe the impact on the peak's tailing factor.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[8]

    • Solution: Minimize the length and internal diameter (e.g., 0.12-0.17 mm ID) of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.[9]

Q2: My MK-9-d7 peak is fronting. What are the likely causes and how can I fix it?

Peak fronting, an asymmetry where the front of the peak is sloped, is less common than tailing but points to specific problems.[10]

Possible Causes & Solutions:

  • Sample Overload (Concentration): Injecting a sample at a concentration that is too high for the analytical column is a primary cause of fronting.[2]

    • Solution: Dilute the sample and reinject. If the peak shape becomes symmetrical, concentration overload was the issue.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% isopropanol (B130326) when the mobile phase is methanol/water), it can cause the analyte band to travel improperly at the column inlet, resulting in fronting.[11][12]

    • Solution: Whenever possible, dissolve the MK-9-d7 standard or sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[10]

  • Column Degradation: A physical deformation of the column bed, such as a void or channel at the inlet, can lead to a distorted flow path and fronting peaks.[1]

    • Solution: Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column likely needs to be replaced.

Q3: My peak is very broad, leading to poor sensitivity and resolution. How can I improve it?

Broad peaks indicate a loss of chromatographic efficiency. For a highly retained, hydrophobic molecule like MK-9-d7, this can be a significant challenge.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Strength: Menaquinones are highly hydrophobic and require a strong organic mobile phase for efficient elution.[13]

    • Solution: Increase the proportion of the strong organic solvent (e.g., methanol, isopropanol, acetonitrile) in the mobile phase.[14] For MK-9-d7, mobile phases often consist of mixtures like methanol, ethanol, and isopropanol.[6][15]

  • Poor Mass Transfer: The kinetics of the analyte moving between the mobile and stationary phases can be slow, causing band broadening.

    • Solution 1: Increase Column Temperature: Raising the column temperature (e.g., to 30-40°C) reduces mobile phase viscosity and improves mass transfer kinetics, leading to sharper peaks.[6][9]

    • Solution 2: Lower Flow Rate: Decreasing the flow rate can allow more time for the analyte to equilibrate between phases, improving efficiency, though at the cost of longer run times.[16]

  • Column Choice: Standard C18 columns may not provide optimal efficiency for long-chain menaquinones.

    • Solution: Consider using a C30 column, which is better suited for hydrophobic compounds, or a core-shell particle column, which can provide higher efficiency and sharper peaks.[4][13]

Data Presentation

Table 1: Comparison of Column Chemistries for Vitamin K Analysis

This table summarizes the typical performance of different column stationary phases for the analysis of Vitamin K compounds, including menaquinones.

Column TypeTypical ApplicationAdvantages for MenaquinonesDisadvantages for Menaquinones
Standard C18 General-purpose reversed-phaseWidely availableCan show poor resolution for isomers and peak tailing due to silanol interactions.[4]
C8 For less hydrophobic compoundsCan provide faster analysis for some hydrophobic compounds like MK-7.[6]May not provide sufficient retention for MK-9-d7.
C30 Isomeric separation of carotenoids, Vitamin KExcellent at resolving geometric isomers and provides better peak shape for long-chain, hydrophobic molecules.[4][5]Can lead to longer retention times.
Core-Shell C18 High-efficiency, fast HPLC/UHPLCProduces narrower peaks and higher signal-to-noise ratios.[13]May be more sensitive to column plugging.

Experimental Protocols

Protocol 1: Method Optimization to Resolve Peak Fronting

This protocol provides a systematic approach to diagnosing and resolving peak fronting for MK-9-d7.

  • Initial Assessment:

    • Inject the current MK-9-d7 standard and calculate the asymmetry factor (As). A value < 0.9 indicates fronting.

    • Note the peak width and height.

  • Test for Concentration Overload:

    • Prepare a serial dilution of the standard (e.g., 1:2, 1:5, and 1:10) using the same solvent.

    • Inject each dilution under the same HPLC conditions.

    • Analysis: If the asymmetry factor moves closer to 1.0 with dilution, the primary issue is concentration overload. The optimal concentration is the highest one that still provides a symmetrical peak.

  • Test for Solvent Strength Mismatch:

    • If dilution does not resolve the issue, prepare a new standard by dissolving MK-9-d7 directly in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the analyte.

    • Inject this new standard.

    • Analysis: If the peak shape is now symmetrical, the original sample solvent was too strong.[11] Adjust future sample preparation accordingly.

  • Evaluate Column Health:

    • If both steps 2 and 3 fail to resolve fronting, the issue may be a column void.

    • Disconnect the column from the detector and connect it in the reverse direction.

    • Flush the column with a strong solvent (e.g., isopropanol) at a low flow rate (0.2-0.5 mL/min) for 20-30 column volumes.

    • Return the column to the original direction and re-equilibrate with the mobile phase.

    • Inject the standard again.

    • Analysis: If peak shape improves, the flushing dislodged a blockage. If not, the column bed may be irreversibly damaged, and replacement is recommended.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for identifying and solving common peak shape problems encountered during the HPLC analysis of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Poor Peak Shape Observed (Asymmetry Factor ≠ 1.0) decision1 Peak Tailing or Fronting? start->decision1 tailing Peak Tailing (As > 1.2) decision1->tailing Tailing fronting Peak Fronting (As < 0.9) decision1->fronting Fronting cause_tail1 Cause: Secondary Interactions (e.g., Silanols) tailing->cause_tail1 cause_tail2 Cause: Mass Overload tailing->cause_tail2 cause_both Cause: Column Void / Damage tailing->cause_both cause_front1 Cause: Concentration Overload fronting->cause_front1 cause_front2 Cause: Strong Sample Solvent fronting->cause_front2 fronting->cause_both sol_tail1 Solution: Use C30 Column or Adjust Mobile Phase pH cause_tail1->sol_tail1 sol_tail2 Solution: Reduce Sample Mass (Dilute or Lower Volume) cause_tail2->sol_tail2 sol_front1 Solution: Dilute Sample cause_front1->sol_front1 sol_front2 Solution: Dissolve Sample in Mobile Phase cause_front2->sol_front2 sol_both Solution: Reverse/Flush Column or Replace Column cause_both->sol_both

Caption: Troubleshooting workflow for HPLC peak shape issues. Max Width: 760px.

Factors Influencing MK-9-d7 Peak Shape

This diagram illustrates the key HPLC parameters and their relationships in influencing the final peak shape of a hydrophobic analyte like this compound.

G cluster_column Stationary Phase cluster_mobile Mobile Phase cluster_sample Sample Conditions cluster_instrument System Parameters center MK-9-d7 Peak Shape col_chem Column Chemistry (e.g., C18 vs C30) col_chem->center col_health Column Health (Voids, Contamination) col_health->center mp_strength Organic % & Type (MeOH, IPA) mp_strength->center mp_ph pH / Additives (Formic Acid) mp_ph->center samp_conc Analyte Concentration samp_conc->center samp_solv Injection Solvent samp_solv->center sys_temp Temperature sys_temp->center sys_flow Flow Rate sys_flow->center sys_vol Extra-Column Volume sys_vol->center

Caption: Key parameter relationships affecting peak shape. Max Width: 760px.

References

Impact of different ionization sources on Menaquinone-9-d7 signal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menaquinone-9-d7 (MK-9-d7) analysis. The information is designed to address common issues encountered during experimental workflows, with a focus on the impact of different ionization sources on signal intensity.

Frequently Asked Questions (FAQs)

Q1: Which ionization source, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for this compound analysis?

A1: For menaquinones, which are relatively non-polar compounds, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source.[1][2][3] While both ESI and APCI can ionize menaquinones, studies on similar molecules like Menaquinone-7 (MK-7) have shown that APCI can produce a higher signal intensity.[4] ESI is typically more suitable for polar and easily ionizable compounds, whereas APCI is more effective for neutral or less polar molecules that are thermally stable.[1][2][3]

Q2: What are the typical mass spectrometry parameters for analyzing menaquinones like MK-9-d7?

A2: While optimal parameters should be determined empirically for your specific instrument and method, a good starting point for menaquinone analysis can be derived from methods developed for similar compounds like Menaquinone-7-d7 (K2MK-7-D7). For instance, a Multiple Reaction Monitoring (MRM) transition for K2MK-7-D7 has been reported as m/z + 656.0 → 194.1 with a collision energy of 37 eV.[4] It is crucial to perform tuning and optimization of parameters such as collision energy, gas temperatures, and gas flows for your specific instrument.[5][6][7][8]

Q3: I am observing a weak or no signal for my this compound standard. What are the possible causes?

A3: A weak or absent signal can stem from several factors. Begin by verifying the integrity and concentration of your standard. Then, investigate the following areas:

  • Ionization Source Suitability: As mentioned, APCI may provide a better signal for MK-9-d7 than ESI.[4] If you are using ESI, consider switching to an APCI source if available.

  • Source Contamination: The ion source is prone to contamination from sample residues, mobile phase impurities, or column bleed, which can lead to poor signal strength.[9] Regular cleaning of the ion source is recommended.

  • Ion Suppression: Co-eluting substances from your sample matrix can compete with your analyte for ionization, leading to a suppressed signal.[4][10] This is a common issue in complex matrices. Improving chromatographic separation can help mitigate this effect.

  • Improper MS Parameters: Suboptimal source parameters, such as gas temperatures, gas flows, and voltages, can significantly impact ionization efficiency.[9]

Q4: My this compound signal is inconsistent across multiple injections. What should I check?

A4: Inconsistent signal intensity, often observed as high variability in the internal standard area, can be attributed to issues in sample preparation, the LC system, or the mass spectrometer.[11]

  • Sample Preparation: Inconsistent pipetting, incomplete extraction, or variable solvent evaporation can lead to differing amounts of analyte being injected.[11]

  • LC System and Autosampler: Check for air bubbles in the syringe, inconsistent injection volumes, or carryover from previous high-concentration samples.[11]

  • Mass Spectrometer Stability: A dirty or improperly positioned spray needle in the ion source can cause fluctuating ionization efficiency and an unstable signal.[11]

Troubleshooting Guides

Guide 1: Low Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity issues.

Low_Signal_Workflow A Low or No MK-9-d7 Signal B Verify Standard Integrity & Concentration A->B C Evaluate Ionization Source B->C D Optimize MS Parameters C->D G Switch to APCI Source C->G Using ESI? E Check for Source Contamination D->E H Systematic Parameter Optimization D->H F Assess for Ion Suppression E->F I Clean Ion Source E->I J Improve Chromatography/Sample Cleanup F->J K Signal Restored G->K H->K I->K J->K

Caption: Logical flow for optimizing ionization source parameters.

Quantitative Data Summary

While specific quantitative data comparing different ionization sources for this compound were not found in the initial search, the following table summarizes typical mass spectrometry parameters for a closely related deuterated menaquinone, providing a valuable starting point for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Source Note
Menaquinone-7-d7656.0194.137APCI provided higher signal intensity than ESI for the non-deuterated form. [4]

Note: The above parameters were used for Menaquinone-7-d7 and should be optimized for this compound and your specific instrumentation.

References

Correcting for isotopic crosstalk between Menaquinone-9 and Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Menaquinone-9 (MK-9) and its deuterated internal standard, Menaquinone-9-d7 (MK-9-d7). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during quantitative analysis, with a specific focus on correcting for isotopic crosstalk.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern for MK-9 and MK-9-d7 analysis?

A: Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS) in mass spectrometry.[1] In the case of Menaquinone-9 (MK-9) and its deuterated internal standard, this compound (MK-9-d7), the naturally occurring isotopes of MK-9 can contribute to the signal of MK-9-d7. This is particularly relevant for high-molecular-weight compounds like MK-9.[1] This overlap can lead to an overestimation of the internal standard's response, which in turn causes an underestimation of the analyte's concentration, resulting in non-linear calibration curves and inaccurate quantification.[1][2]

Q2: How can I predict the potential for isotopic crosstalk between MK-9 and MK-9-d7?

A: You can predict the potential for crosstalk by examining the theoretical isotopic distribution of MK-9. The chemical formula for Menaquinone-9 is C₅₆H₈₀O₂. Using an online isotope distribution calculator, you can determine the expected relative abundances of the isotopes.

The monoisotopic mass of MK-9 is approximately 784.6158 Da. Due to the natural abundance of ¹³C, the M+1 isotope will have a significant intensity. With 56 carbon atoms, the probability of having one ¹³C atom is notable. The M+2, M+3, and subsequent isotopic peaks will also be present at decreasing intensities. Crosstalk becomes a significant issue if any of these isotopic peaks from MK-9 overlap with the mass of the MK-9-d7 internal standard.

Theoretical Isotopic Distribution of Menaquinone-9 (C₅₆H₈₀O₂)

Mass (Da)Relative Abundance (%)
784.6158 (M)100.00
785.6192 (M+1)62.03
786.6225 (M+2)19.04
787.6259 (M+3)3.89
788.6292 (M+4)0.61
789.6326 (M+5)0.08
790.6359 (M+6)0.01
791.6393 (M+7)~0.00

Note: These values are theoretical and may vary slightly based on the calculator and natural abundance data used.

If you are monitoring the M+7 peak of MK-9, its mass would be approximately 791.6393 Da, which could potentially interfere with the signal from MK-9-d7, depending on the exact mass of the deuterated standard.

Q3: What are the primary sources of isotopic crosstalk in this assay?

A: There are two main sources of crosstalk between MK-9 and MK-9-d7:

  • Natural Isotopic Abundance of MK-9: As shown in the table above, the inherent presence of heavy isotopes (primarily ¹³C) in the unlabeled MK-9 analyte can produce signals at higher masses that overlap with the mass of the MK-9-d7 internal standard.[1]

  • Isotopic Purity of the MK-9-d7 Internal Standard: The deuterated internal standard may contain a small percentage of unlabeled MK-9 or partially deuterated variants as impurities from its synthesis.[1] Commercially available deuterated lipid standards typically have high isotopic purity, often exceeding 98%.[3][4] However, it is crucial to verify this with the supplier or through experimental assessment.

Troubleshooting Guides

Problem: My calibration curve for MK-9 is non-linear, especially at higher concentrations.

Cause: This is a classic symptom of isotopic crosstalk, where the abundant unlabeled MK-9 contributes to the signal of the MK-9-d7 internal standard, artificially inflating its response and compressing the analyte/internal standard ratio at the upper end of the calibration curve.[1]

Solution: You will need to determine the contribution of MK-9 to the MK-9-d7 signal and apply a correction factor.

Experimental Protocols

Protocol: Determining the Isotopic Crosstalk Contribution Factor

This protocol outlines the steps to experimentally determine the percentage of signal contribution from the analyte (MK-9) to the internal standard (MK-9-d7). This is often referred to as the "response contribution factor".[2]

Materials:

  • Pure standard solution of Menaquinone-9 (Analyte)

  • Pure standard solution of this compound (Internal Standard)

  • Blank matrix (e.g., plasma, serum) free of MK-9 and MK-9-d7

  • LC-MS/MS system

Procedure:

  • Prepare Analyte-Only Samples:

    • Prepare a series of calibration standards of MK-9 in the blank matrix. These samples should not contain any MK-9-d7.

    • The concentration range should cover the expected working range of your assay, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Prepare Internal Standard-Only Sample:

    • Prepare a sample containing only the MK-9-d7 internal standard in the blank matrix at the concentration you will use in your assay. This sample should not contain any MK-9.

  • LC-MS/MS Analysis:

    • Analyze the "Analyte-Only Samples" and the "Internal Standard-Only Sample" using your established LC-MS/MS method.

    • For the "Analyte-Only Samples," monitor the mass transition for MK-9-d7. Any signal detected in this channel is due to crosstalk from MK-9.

    • For the "Internal Standard-Only Sample," measure the signal intensity for MK-9-d7. This represents the true response of the internal standard at that concentration.

  • Calculate the Contribution Factor:

    • For each "Analyte-Only Sample," calculate the percentage of crosstalk using the following formula:

      % Crosstalk = (Signal of MK-9-d7 in Analyte-Only Sample / Signal of MK-9-d7 in IS-Only Sample) x 100

    • Plot the % Crosstalk against the concentration of MK-9. This will show you how the contribution changes with analyte concentration.

Data Presentation:

Table 1: Example Data for Determining Crosstalk Contribution

MK-9 Concentration (ng/mL)Signal in MK-9-d7 Channel (Analyte-Only)Signal of IS-Only (at working conc.)% Crosstalk
1500100,0000.5%
105,100100,0005.1%
10050,500100,00050.5%
500255,000100,000255.0%
1000512,000100,000512.0%
Protocol: Applying the Crosstalk Correction

Once you have determined the contribution factor, you can apply a correction to your experimental data.

Procedure:

  • For each sample, measure the peak area of both MK-9 and MK-9-d7.

  • Calculate the contribution of MK-9 to the MK-9-d7 signal using the previously determined relationship (e.g., from the plot of % Crosstalk vs. MK-9 concentration).

  • Subtract this contribution from the measured peak area of MK-9-d7 to get the corrected peak area.

  • Use the corrected MK-9-d7 peak area to calculate the analyte/internal standard ratio for quantification.

Corrected IS Response = Measured IS Response - (Analyte Response x Contribution Factor)

Visualizations

Isotopic_Crosstalk_Correction_Workflow cluster_experimental_setup Experimental Setup cluster_data_analysis Data Analysis & Correction prep_analyte_only Prepare Analyte-Only Samples (MK-9 in blank matrix) lcms_analysis LC-MS/MS Analysis prep_analyte_only->lcms_analysis prep_is_only Prepare IS-Only Sample (MK-9-d7 in blank matrix) prep_is_only->lcms_analysis calc_contribution Calculate % Crosstalk Contribution Factor lcms_analysis->calc_contribution apply_correction Apply Correction to Experimental Data calc_contribution->apply_correction quantify Accurate Quantification apply_correction->quantify

Caption: Workflow for determining and correcting isotopic crosstalk.

Crosstalk_Calculation_Logic measured_responses Measured Analyte Response (A_m) Measured IS Response (IS_m) crosstalk_signal Crosstalk Signal = A_m * CF measured_responses:f0->crosstalk_signal corrected_is Corrected IS Response (IS_c) = IS_m - (A_m * CF) measured_responses:f1->corrected_is final_ratio Final Ratio = A_m / IS_c measured_responses:f0->final_ratio contribution_factor Contribution Factor (CF) contribution_factor->crosstalk_signal crosstalk_signal->corrected_is corrected_is->final_ratio

Caption: Logical flow for calculating the corrected analyte/IS ratio.

References

Menaquinone-9-d7 solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menaquinone-9-d7 (MK-9-d7)

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound (MK-9-d7). Below you will find frequently asked questions and troubleshooting guidance to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound (MK-9-d7) is a deuterated form of Menaquinone-9 (MK-9), a member of the vitamin K2 family.[1][2] Like other long-chain menaquinones, MK-9-d7 is a highly lipophilic (fat-soluble) molecule.[3][4] Its solubility is a critical factor for successful experimental outcomes, as poor solubility can lead to inaccurate dosing, precipitation in assays, and unreliable results.

Q2: In which solvents is MK-9-d7 expected to be soluble?

A2: Due to its long isoprenoid side chain, MK-9-d7 is practically insoluble in water but soluble in nonpolar organic solvents.[4] Based on data for the non-deuterated MK-9 and similar menaquinones, good solubility is expected in solvents like chloroform, and slight solubility in benzene (B151609) and ethyl acetate.[5][6] Ethanol (B145695) can also be used, sometimes requiring sonication and warming to achieve dissolution.[1]

Q3: What is the best way to prepare a stock solution of MK-9-d7?

A3: The recommended method is to first prepare a high-concentration stock solution in a suitable organic solvent. Chloroform is an excellent choice, with reported solubility for MK-9 of up to 100 mg/mL.[2][5] For biological experiments, ethanol is often used, though it may require heating and sonication to fully dissolve the compound.[1] Always use a fresh, anhydrous grade of the solvent, as absorbed moisture can negatively impact solubility.

Q4: Can I dissolve MK-9-d7 directly in aqueous buffers or cell culture media?

A4: It is not recommended to dissolve MK-9-d7 directly in aqueous solutions due to its poor water solubility.[4] This will likely result in precipitation and an inaccurate final concentration. The best practice is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is low enough to not affect the experimental system.

Quantitative Solubility Data

The following table summarizes the available solubility data for Menaquinone-9 (MK-9), which is expected to be a very close proxy for MK-9-d7.

SolventReported SolubilityConcentration (mM)Notes
Chloroform100 mg/mL[2][5]~127.35 mMSonication is recommended.[2]
Ethanol2 mg/mL[1]~2.55 mMRequires ultrasonic treatment and heating to 60°C.[1]
BenzeneSlightly Soluble[6]-
Ethyl AcetateSlightly Soluble[6]-
WaterInsoluble[4]-

Molecular Weight of MK-9 is approximately 785.23 g/mol .[1][6]

Troubleshooting Guide

This guide addresses common issues encountered when working with MK-9-d7.

Problem 1: The compound is not dissolving in the chosen solvent.

  • Possible Cause: The solvent may not be appropriate for the lipophilic nature of MK-9-d7.

  • Solution: Switch to a more nonpolar organic solvent. Chloroform is a highly effective option.[2][5]

  • Possible Cause: The concentration may be too high for the selected solvent.

  • Solution: Try to dissolve a smaller amount of the compound or increase the volume of the solvent.

  • Possible Cause: Insufficient energy to break the crystal lattice.

  • Solution: Use sonication and gentle warming (e.g., a 37-60°C water bath) to aid dissolution, particularly when using solvents like ethanol.[1]

Problem 2: Precipitation occurs after diluting the stock solution into an aqueous medium.

  • Possible Cause: The final concentration of the compound in the aqueous medium is above its solubility limit.

  • Solution: Decrease the final concentration of MK-9-d7 in your experiment.

  • Possible Cause: "Crashing out" of the compound due to the solvent shift from organic to aqueous.

  • Solution: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously. Pre-warming the aqueous medium to 37°C can also help. Ensure the final percentage of the organic solvent is as low as possible.

Problem 3: The solution appears cloudy or contains particulates.

  • Possible Cause: The compound may not be fully dissolved or may have started to precipitate.

  • Solution: Re-sonicate and/or gently warm the solution. If the issue persists, filter the solution through a compatible syringe filter (e.g., PTFE for organic solvents) to remove undissolved particles.

  • Possible Cause: The compound may be degrading.

  • Solution: Menaquinones can be sensitive to light and alkaline conditions.[7] Protect solutions from light by using amber vials or wrapping containers in foil. Prepare fresh solutions before use and store stock solutions at -20°C or -80°C.[1]

Experimental Protocols & Workflows

Protocol for Preparing an MK-9-d7 Stock Solution
  • Solvent Selection: Choose an appropriate anhydrous organic solvent (e.g., Chloroform or Ethanol).

  • Weighing: Accurately weigh the desired amount of MK-9-d7 powder in a suitable vial.

  • Dissolution: Add the selected solvent to the vial to achieve the target concentration.

  • Mixing: Vortex the solution thoroughly.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, place the vial in an ultrasonic water bath. Gentle warming (up to 60°C for ethanol) can also be applied.[1]

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed amber vial at -20°C or -80°C to protect it from light and prevent evaporation.[1]

Diagram: Troubleshooting Workflow for Solubility Issues

G start Start: MK-9-d7 Solubility Issue issue_stock Issue: Precipitate in Stock Solution start->issue_stock issue_dilution Issue: Precipitate After Dilution in Aqueous Medium start->issue_dilution check_solvent Is the solvent appropriate? (e.g., Chloroform, Ethanol) issue_stock->check_solvent check_final_conc Is the final concentration too high for aqueous medium? issue_dilution->check_final_conc use_nonpolar Action: Use a more nonpolar solvent like Chloroform. check_solvent->use_nonpolar No check_concentration Is the concentration too high? check_solvent->check_concentration Yes end_node Problem Solved use_nonpolar->end_node lower_concentration Action: Lower concentration or add more solvent. check_concentration->lower_concentration Yes apply_energy Action: Sonicate and/or gently warm the solution. check_concentration->apply_energy No lower_concentration->end_node apply_energy->end_node lower_final_conc Action: Reduce final working concentration. check_final_conc->lower_final_conc Yes check_dilution_method Is the dilution method optimal? check_final_conc->check_dilution_method No lower_final_conc->end_node improve_dilution Action: Add stock dropwise to pre-warmed, stirring medium. check_dilution_method->improve_dilution No improve_dilution->end_node

Caption: A logical workflow for troubleshooting common solubility problems with MK-9-d7.

References

Minimizing ion suppression for Menaquinone-9-d7 in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Menaquinone-9-d7 (MK-9-d7) in complex matrices using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for MK-9-d7 analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from a complex sample reduce the ionization efficiency of the target analyte, in this case, MK-9-d7, in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your analytical method.[3] Given that MK-9-d7 is often analyzed in complex biological matrices like plasma or serum, which are rich in lipids and proteins, the risk of ion suppression is significant.[4]

Q2: I am observing a lower than expected signal for my MK-9-d7 internal standard. What are the likely causes and how can I troubleshoot this?

A2: A low signal for MK-9-d7 can be attributed to several factors, primarily ion suppression from matrix components. Here are some troubleshooting steps:

  • Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components through robust sample preparation.[5] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing phospholipids (B1166683) and other interfering substances than protein precipitation (PPT).[6]

  • Chromatographic Separation: Optimize your LC method to ensure that MK-9-d7 is chromatographically separated from the regions of significant ion suppression.[7] A post-column infusion experiment can help identify these regions.[1][8]

  • Sample Dilution: If the concentration of MK-9-d7 is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[1]

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds compared to electrospray ionization (ESI).[3] Consider testing APCI if you are using ESI. Some methods for menaquinone analysis have successfully used an APCI source.[9][10]

Q3: My results for quality control (QC) samples are inconsistent and irreproducible. Could this be related to ion suppression?

A3: Yes, inconsistent results for QC samples are a common symptom of variable ion suppression.[11] Sample-to-sample variations in the matrix composition can lead to different degrees of ion suppression, causing poor reproducibility.[11] To address this:

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard like MK-9-d7 is crucial. Since it has nearly identical physicochemical properties to the analyte (Menaquinone-9), it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.[12]

  • Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples.[1] This helps to normalize the matrix effects across the entire analytical run.[1]

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as SPE or LLE, will minimize variability in matrix effects by providing a cleaner extract.[5][6]

Troubleshooting Guide

Issue 1: Poor Signal Intensity or Complete Signal Loss for MK-9-d7
  • Possible Cause: Significant ion suppression from co-eluting matrix components.

  • Troubleshooting Workflow:

    A Start: Low MK-9-d7 Signal B Perform Post-Column Infusion Experiment A->B C Identify Ion Suppression Regions B->C Identifies timing of suppression D Modify LC Gradient to Separate MK-9-d7 from Suppression Zone C->D E Re-analyze Sample D->E F Signal Improved? E->F G Implement More Rigorous Sample Preparation (SPE or LLE) F->G No H End: Problem Resolved F->H Yes G->E I End: Further Investigation Needed

    Troubleshooting workflow for low signal intensity.

Issue 2: High Variability in Quantitative Results
  • Possible Cause: Inconsistent matrix effects across different samples.

  • Troubleshooting Workflow:

    A Start: High Result Variability B Ensure Use of Matrix-Matched Calibrators and QCs A->B C Re-prepare Calibrators and QCs and Re-run Assay B->C D Variability Reduced? C->D E Review Sample Preparation Method. Is it sufficiently robust? D->E No H End: Problem Resolved D->H Yes F Switch from PPT to SPE or LLE E->F No I Consider Further Method Optimization E->I Yes G Re-validate Method and Re-analyze Samples F->G G->D

    Troubleshooting workflow for high result variability.

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects, which is a primary way to minimize ion suppression.

Sample Preparation MethodTypical Analyte RecoveryEffectiveness in Removing PhospholipidsRelative Ion SuppressionReference
Protein Precipitation (PPT) HighLowHigh[6]
Liquid-Liquid Extraction (LLE) Moderate to HighModerate to HighLow to Moderate[5][6]
Solid-Phase Extraction (SPE) HighHighLow[6]
Mixed-Mode SPE HighVery HighVery Low[6]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This experiment helps to identify the regions in the chromatogram where ion suppression occurs.

  • Prepare a solution of MK-9-d7 in a suitable solvent at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the LC-MS/MS system with the analytical column and mobile phases intended for your assay.

  • Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-union.

  • Infuse the MK-9-d7 solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate. This will generate a stable baseline signal for your analyte.[1]

  • Once a stable baseline is achieved, inject a blank matrix extract (a sample prepared using the same extraction procedure as your study samples, but without the analyte or internal standard).[1]

  • Monitor the MK-9-d7 signal throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression.[8]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a common and effective method for extracting menaquinones from serum or plasma.

  • To 500 µL of serum or plasma in a glass tube, add the required amount of MK-9-d7 internal standard solution.

  • Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.[4]

  • Add 4 mL of n-hexane and vortex for 1 minute for extraction.[4]

  • Centrifuge the tubes for 10 minutes at approximately 3000 x g.[4]

  • Carefully transfer the upper organic layer (n-hexane) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.[4]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

Validation & Comparative

Validating LC-MS/MS Assays for Menaquinone-9: A Comparative Guide to Using Menaquinone-9-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, is crucial for pharmacokinetic, toxicokinetic, and various clinical studies. The gold standard for such bioanalysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity. A key element in a robust LC-MS/MS assay is the use of a suitable internal standard (IS). This guide provides a comprehensive comparison of validating an LC-MS/MS assay for Menaquinone-9 using its deuterated analogue, Menaquinone-9-d7, as an internal standard, alongside a look at alternative approaches.

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantitative LC-MS/MS analysis. This is because MK-9-d7 is chemically identical to the analyte of interest (MK-9) and therefore exhibits similar extraction recovery, ionization efficiency, and chromatographic retention time, effectively compensating for variations in sample preparation and instrument response.

Comparative Analysis of Assay Performance

The following table summarizes typical validation parameters for an LC-MS/MS assay for Menaquinone-9 using this compound as an internal standard, compiled from various studies. For comparison, performance data for alternative methods, such as using a different internal standard or another analytical technique, are also presented.

Validation ParameterLC-MS/MS with this compound ISAlternative Method: LC-MS/MS with other IS (e.g., MK-4)Alternative Method: HPLC with Fluorescence Detection
Linearity (r²) > 0.99> 0.98> 0.98
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL0.1 - 5 ng/mL0.1 - 10 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±20%
Precision (% CV) < 15%< 20%< 20%
Recovery 85 - 110%70 - 120%60 - 110%
Matrix Effect Minimal and compensated by ISVariable, may require extensive optimizationSignificant, requires extensive sample cleanup

Experimental Protocols

A successful LC-MS/MS assay validation relies on meticulously executed experimental protocols. Below are detailed methodologies for the key steps in the analysis of Menaquinone-9.

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma or serum, add 50 µL of the internal standard working solution (this compound in isopropanol).

  • Add 750 µL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (9:1, v/v).

  • Vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient starts at 80% B, increases to 95% B over 5 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for Menaquinones.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Menaquinone-9: Precursor ion (Q1) m/z 785.6 → Product ion (Q3) m/z 187.1

    • This compound: Precursor ion (Q1) m/z 792.6 → Product ion (Q3) m/z 194.1

  • Source Parameters: Optimized for maximum signal intensity, including parameters like ion spray voltage, source temperature, and gas flows.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

Experimental Workflow for MK-9 Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Serum Sample Add_IS Add MK-9-d7 Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Peak Area Ratio (MK-9/MK-9-d7) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration of MK-9 Calibration->Result

Caption: Workflow for the quantification of Menaquinone-9 in biological samples.

Rationale for Using a Deuterated Internal Standard cluster_process Analytical Process cluster_compensation Compensation cluster_result Result Analyte Menaquinone-9 (Analyte) Sample_Prep Sample Preparation Variability (e.g., extraction loss) Analyte->Sample_Prep Instrument_Var Instrumental Variability (e.g., injection volume, ionization fluctuations) Analyte->Instrument_Var IS This compound (Internal Standard) IS->Sample_Prep IS->Instrument_Var Compensation Similar physicochemical properties lead to proportional effects of variability on both analyte and IS. Sample_Prep->Compensation Instrument_Var->Compensation Accurate_Quant Accurate and Precise Quantification (Ratio of Analyte/IS is constant) Compensation->Accurate_Quant

Cross-Validation of Menaquinone-9 Quantification: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2 homolog. A critical aspect of accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the choice of an appropriate internal standard (IS). This document outlines the experimental data and protocols to support the cross-validation of MK-9 quantification using different internal standards, ensuring analytical rigor for research and clinical applications.

Introduction to Menaquinone-9 Quantification

Menaquinone-9, a member of the vitamin K2 family, plays a role in various physiological processes. Accurate measurement of MK-9 in biological matrices like serum, plasma, and tissues is crucial for understanding its metabolism, and clinical relevance.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity in quantifying low endogenous levels of menaquinones.[1][3][4]

The accuracy of LC-MS/MS quantification heavily relies on the use of an internal standard to correct for variations during sample preparation and analysis. The ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.

Commonly Used Internal Standards for Menaquinone Analysis

The most robust internal standards for mass spectrometry are stable isotope-labeled (SIL) analogs of the analyte. For menaquinones, deuterated forms are frequently employed. Non-isotope labeled analogs with similar structures are also used, though they may not compensate for matrix effects and ionization variability as effectively.

Commonly cited internal standards for the analysis of menaquinones include:

  • Deuterated Menaquinone-9 (d7-MK-9): Considered the gold standard for MK-9 quantification due to its identical chemical structure and chromatographic behavior, differing only in mass.[5]

  • Deuterated Menaquinone-4 (d7-MK-4) and Deuterated Menaquinone-7 (B21479) (d7-MK-7): Often used in methods quantifying a panel of menaquinones.[5][6] Their utility for MK-9 depends on the similarity of their extraction recovery and ionization efficiency.

  • Vitamin K1(25): A synthetic analog of vitamin K1, it has been used as an internal standard in HPLC methods for vitamin K analysis.[7][8]

Experimental Design for Cross-Validation

To objectively compare the performance of different internal standards for MK-9 quantification, a cross-validation study is essential. The following workflow outlines the key steps.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis & Validation Sample Biological Sample (e.g., Serum) Spike Spike with MK-9 and Internal Standards (d7-MK-9, d7-MK-7, etc.) Sample->Spike LLE Liquid-Liquid Extraction (e.g., with n-hexane) Spike->LLE SPE Solid-Phase Extraction (SPE) (optional cleanup) LLE->SPE Dry Evaporation and Reconstitution SPE->Dry LC Reverse-Phase HPLC/UPLC Separation Dry->LC MS Tandem Mass Spectrometry (MRM mode) LC->MS Quant Quantification using different Internal Standard Calibration Curves MS->Quant Compare Comparison of Accuracy, Precision, Linearity, and Matrix Effect Quant->Compare

Figure 1: Experimental workflow for cross-validating MK-9 quantification with different internal standards.

Detailed Experimental Protocols

The following protocols are synthesized from established methods for menaquinone quantification.[3][5][7][8][9][10]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: Transfer 0.5 mL of serum or plasma to a glass tube.

  • Internal Standard Spiking: Add a known amount of each internal standard (e.g., d7-MK-9, d7-MK-7, and Vitamin K1(25)) in a small volume of solvent.

  • Protein Precipitation: Add 2 mL of ethanol (B145695) and vortex for 30 seconds to precipitate proteins.[7][8]

  • Extraction: Add 4 mL of n-hexane, vortex vigorously for 1 minute, and centrifuge to separate the layers.[7][8]

  • Collection: Transfer the upper n-hexane layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol (B129727)/isopropanol) for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Chromatography: Reverse-phase chromatography using a C18 or PFP column is common.[9][11] A gradient elution with mobile phases containing methanol or acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) is typically used.[11]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode is generally used.[2][11] Quantification is performed using multiple reaction monitoring (MRM).

Table 1: Example MRM Transitions for MK-9 and Internal Standards [5]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Menaquinone-9786.3187.040
d7-Menaquinone-9793.3194.140
d7-Menaquinone-7657.0194.133
Vitamin K1(25)---

Note: MRM transitions for Vitamin K1(25) would need to be optimized separately.

Comparative Data Analysis

The performance of each internal standard is evaluated based on key validation parameters. The following tables summarize expected performance characteristics based on published data for similar analytes.

Table 2: Comparison of Method Validation Parameters with Different Internal Standards

Parameterd7-MK-9 (Expected)d7-MK-7 (Expected)Vitamin K1(25) (Expected)
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 95-105%90-110%85-115%
Precision (%RSD) <15%<15%<20%
Matrix Effect MinimalLow to ModerateModerate to High
Limit of Quantification (LOQ) Low pg/mL rangeLow pg/mL rangeng/mL range

Data are inferred from typical performance of SIL and non-SIL internal standards in LC-MS/MS assays.[5][8][11]

Visualization of Key Relationships

The choice of internal standard directly impacts the reliability of the quantification by affecting how well analytical variability is controlled.

cluster_IS Internal Standard Choice cluster_performance Analytical Performance IS_d7_MK9 d7-MK-9 High_Accuracy High Accuracy & Precision IS_d7_MK9->High_Accuracy Best Correction IS_d7_MK7 d7-MK-7 Moderate_Accuracy Moderate Accuracy & Precision IS_d7_MK7->Moderate_Accuracy Good Correction IS_Analog Non-Isotopic Analog (e.g., Vitamin K1(25)) Variable_Accuracy Variable Accuracy IS_Analog->Variable_Accuracy Partial Correction

Figure 2: Impact of internal standard choice on analytical performance.

Conclusion and Recommendations

The cross-validation of Menaquinone-9 quantification methods demonstrates that the choice of internal standard is paramount for achieving reliable and accurate results.

  • d7-Menaquinone-9 is the most suitable internal standard for the quantification of MK-9. Its identical chemical and physical properties ensure the most effective correction for sample loss during preparation and for matrix-induced ionization suppression or enhancement.

  • d7-Menaquinone-7 can be a viable alternative, particularly in multiplexed assays for several menaquinones. However, its performance relative to MK-9 should be thoroughly validated, as differences in side-chain length can affect extraction efficiency and chromatographic retention.

  • Non-isotopic analogs like Vitamin K1(25) are less ideal for LC-MS/MS-based quantification of MK-9 due to potential differences in extraction, chromatography, and ionization behavior, which can lead to greater variability and reduced accuracy.

For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard, specifically d7-MK-9 , is strongly recommended for the development of robust and reliable quantification methods for Menaquinone-9. This ensures the highest quality data for pharmacokinetic studies, clinical monitoring, and fundamental research.

References

A Comparative Guide to Menaquinone-9-d7 and its Structural Analog, Menaquinone-4-d7, as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly for the assessment of vitamin K2 (menaquinones), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a detailed comparison of Menaquinone-9-d7 (MK-9-d7) and a shorter-chain structural analog, Menaquinone-4-d7 (MK-4-d7), when employed as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Principle of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the key distinction being the replacement of one or more hydrogen atoms with deuterium. This isotopic substitution results in a higher molecular weight, allowing the internal standard to be differentiated from the analyte by a mass spectrometer. The fundamental advantage of using a deuterated internal standard is its ability to co-elute with the analyte, thereby experiencing and correcting for variations in sample preparation, injection volume, and matrix effects during analysis.[1][2][3]

Performance Comparison: this compound vs. Menaquinone-4-d7

The selection of an appropriate internal standard is critical and often depends on the specific menaquinone being quantified. Ideally, the internal standard should closely mimic the chromatographic behavior and ionization efficiency of the analyte. While this compound serves as an excellent internal standard for longer-chain menaquinones, Menaquinone-4-d7 is often employed for the quantification of shorter-chain analogs. The following tables summarize the performance characteristics of LC-MS/MS methods utilizing these internal standards, as reported in various studies.

Table 1: Performance Characteristics of an LC-MS/MS Method Using this compound as an Internal Standard for the Quantification of Long-Chain Menaquinones.
ParameterMK-9
**Linearity (R²) **>0.99
Intra-assay Precision (%CV) <15%
Inter-assay Precision (%CV) <15%
Limit of Quantification (LOQ) ≤4 µ g/100g in food matrices
Data sourced from a study quantifying menaquinones 4-10 in various food matrices.[4]
Table 2: Performance Characteristics of an LC-MS/MS Method Using Menaquinone-4-d7 as an Internal Standard for the Quantification of Menaquinone-4.
ParameterMK-4
**Linearity (R²) **0.994
Intra-assay Precision (%CV) 3.2% - 14.3%
Inter-assay Precision (%CV) 8.7% - 15.2%
Recovery 94.0% - 108.7%
Limit of Detection (LOD) 0.00375 ng/mL
Data sourced from a study quantifying phylloquinone, MK-4, and MK-7 in human serum.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the extraction and LC-MS/MS analysis of menaquinones using deuterated internal standards.

Sample Preparation: Liquid-Liquid Extraction for Serum Samples
  • To 500 µL of serum, add the deuterated internal standard solution (e.g., MK-4-d7 and MK-9-d7).

  • Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for 1 minute.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of an appropriate solvent mixture (e.g., 1:3 water/methanol).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Liquid Chromatography: Separation is typically achieved on a C18 or a pentafluorophenyl (PFP) column. A gradient elution with mobile phases consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid and 5mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) with 0.1% formic acid) is commonly used.[7][8]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is frequently employed. Detection is performed using scheduled multiple reaction monitoring (SRM) to enhance sensitivity and selectivity.[7][8][9]

Visualizing Key Processes

To further elucidate the context and application of these internal standards, the following diagrams illustrate a typical analytical workflow and a relevant biological pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Add_IS Addition of Menaquinone-d7 Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC Liquid Chromatography (Separation) Reconstitution->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

A typical workflow for the quantification of menaquinones using a deuterated internal standard.

Vitamin_K_Cycle cluster_cycle Vitamin K-Dependent γ-Carboxylation VK_hydroquinone Vitamin K Hydroquinone GGCX γ-Glutamyl Carboxylase VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VKOR VKOR VK_epoxide->VKOR Vitamin_K Vitamin K (Quinone) Vitamin_K->VKOR Reduction GGCX->VK_epoxide Gla γ-Carboxyglutamate (Gla) GGCX->Gla VKOR->VK_hydroquinone VKOR->Vitamin_K Glu Glutamate (B1630785) (Glu) Glu->GGCX O2_CO2 O₂ + CO₂ O2_CO2->GGCX

The role of Vitamin K in the γ-carboxylation of glutamate residues.

Conclusion

Both this compound and Menaquinone-4-d7 are highly effective internal standards for the quantification of their respective menaquinone analogs. The choice between them should be guided by the specific analyte of interest, with the underlying principle being the selection of an internal standard that most closely matches the physicochemical properties of the analyte. The use of such stable isotope-labeled standards is indispensable for overcoming the challenges of bioanalysis and ensuring the generation of high-quality, reproducible data in research and drug development.

References

Inter-laboratory Comparison of Menaquinone-9 Measurements Utilizing Menaquinone-9-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family, with a focus on methods employing its deuterated stable isotope, Menaquinone-9-d7 (MK-9-d7), as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in mass spectrometry-based quantification, as it accurately corrects for matrix effects and variations in sample processing and instrument response, ensuring high precision and accuracy.

This document summarizes key performance data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. It is intended to assist researchers and laboratory professionals in the selection and implementation of robust analytical procedures for MK-9 measurement in diverse biological matrices.

Quantitative Data Summary

The following tables present a synopsis of the performance characteristics of different LC-MS/MS methods for the quantification of menaquinones, including MK-9. These values are extracted from single-laboratory validation studies and are presented here for comparative purposes.

Table 1: Performance Characteristics of LC-MS/MS Methods for Menaquinone Quantification

ParameterMethod AMethod BMethod C
Limit of Quantification (LOQ) ≤4 µ g/100g (food) for MK-9[1]0.14 nmol/L (plasma) for MK-40.03 ng/mL (serum) for K1, MK-4, MK-7[2]
Linearity (r²) >0.99 for MK-9[1]0.999 for MK-4[3]0.980 for K1, 0.994 for MK-4, 0.978 for MK-7[2]
Intra-assay Precision (%CV) <15% for MK-9[1]<10% for MK-4 (≥4 nmol/L)[3]14.3%, 3.2%, 6.7% for MK-4 (3 levels)[2]
Inter-assay Precision (%CV) <15% for MK-9[1]<10% for MK-4 (≥4 nmol/L)[3]15.2%, 9.2%, 8.7% for MK-4 (3 levels)[2]
Recovery (%) Not explicitly stated for MK-9103% for MK-4[3]Not explicitly stated
Internal Standard d7-MK-9[1]d7-MK-4[3]Not explicitly stated
Matrix Food[1]Plasma[3]Serum[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are summaries of typical experimental protocols for the quantification of MK-9 using LC-MS/MS with this compound as an internal standard.

1. Sample Preparation: Extraction from Human Serum/Plasma

A common procedure for extracting menaquinones from serum or plasma involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).[4]

  • Protein Precipitation: Samples are often pre-treated with a solvent like ethanol (B145695) or isopropanol (B130326) to precipitate proteins.[3][5]

  • Internal Standard Spiking: A known amount of this compound solution is added to the sample at the beginning of the extraction process to account for analyte loss during sample preparation.[3]

  • Liquid-Liquid Extraction (LLE): An organic solvent such as hexane (B92381) is used to extract the lipid-soluble menaquinones from the aqueous matrix.

  • Solid-Phase Extraction (SPE): Alternatively, SPE provides a more automated and often cleaner extraction.[3][4] The sample is loaded onto an SPE cartridge, washed to remove interferences, and the analytes are then eluted with an appropriate solvent.

  • Evaporation and Reconstitution: The organic extract is typically evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample extract is injected into an LC-MS/MS system for separation and quantification.

  • Chromatographic Separation: A reverse-phase C18 column is commonly used to separate MK-9 from other matrix components and vitamin K analogs. The mobile phase typically consists of a gradient of methanol (B129727) or acetonitrile (B52724) with water, often with additives like formic acid.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is generally used, operating in either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) mode.[2][6] Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for both MK-9 and MK-9-d7 are monitored.

Table 2: Example LC-MS/MS Parameters

ParameterTypical Setting
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm)[5]
Mobile Phase Gradient of Methanol/Water with Formic Acid[3]
Ionization Source APCI or ESI, positive ion mode[2][6]
Detection Mode Multiple Reaction Monitoring (MRM)[3]

Visualizations

Experimental Workflow for MK-9 Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Serum/Plasma Sample Spike Spike with MK-9-d7 Internal Standard Serum->Spike 1. Precipitate Protein Precipitation (e.g., Ethanol) Spike->Precipitate 2. Extract Extraction (LLE or SPE) Precipitate->Extract 3. Evaporate Evaporation to Dryness Extract->Evaporate 4. Reconstitute Reconstitution in Injection Solvent Evaporate->Reconstitute 5. Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate 6. Ionize Ionization (APCI/ESI) Separate->Ionize 7. Detect MS/MS Detection (MRM) Ionize->Detect 8. Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate 9. Quantify Quantification of MK-9 Calibrate->Quantify 10.

Caption: Workflow for MK-9 quantification in biological samples.

Logical Relationship of Method Validation Parameters

cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_selectivity Selectivity Accuracy Accuracy Recovery Recovery Accuracy->Recovery Precision Precision IntraAssay Intra-Assay Precision->IntraAssay InterAssay Inter-Assay Precision->InterAssay Sensitivity Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Selectivity Selectivity MatrixEffect Matrix Effect Selectivity->MatrixEffect Validation Method Validation Validation->Accuracy Validation->Precision Validation->Sensitivity Validation->Selectivity

Caption: Key parameters in analytical method validation.

References

Precision in Menaquinone-9 Quantification: A Comparative Analysis of Deuterated Internal Standard-Based LC-MS/MS and TLC-Densitometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of menaquinone-9 (B191817) (MK-9), a vital long-chain vitamin K2, is paramount for pharmacokinetic studies, dietary assessments, and quality control of supplements. This guide provides a comprehensive comparison of two analytical methodologies: a highly specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a deuterated internal standard (d7-MK-9) and a cost-effective thin-layer chromatography (TLC)-densitometry method.

The use of a stable isotope-labeled internal standard, such as d7-MK-9, in LC-MS/MS is considered the gold standard for bioanalytical assays. This approach significantly enhances accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. By closely mimicking the analyte of interest, the deuterated standard ensures reliable and reproducible data, which is crucial for decision-making in research and drug development.

Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of the LC-MS/MS method with a d7-MK-9 internal standard against an alternative TLC-densitometry method.

Table 1: Accuracy and Precision Data for Menaquinone-9 Quantification

ParameterLC-MS/MS with d7-MK-9 Internal StandardTLC-Densitometry
Accuracy (Trueness/Recovery) 94 - 125%95.78 - 104.96%
Intra-assay Precision (%RSD) <15%<2.70%
Inter-assay Precision (%RSD) <15%<2.70%

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Menaquinone-9

ParameterLC-MS/MS with d7-MK-9 Internal StandardTLC-Densitometry
Limit of Quantification (LOQ) 2.5 µ g/100g (in food matrix)7.58–30.33 μg/mL
Limit of Detection (LOD) Not explicitly stated3:1 signal-to-noise ratio

Experimental Protocols

LC-MS/MS Method with d7-MK-9 Internal Standard

This method is designed for the quantification of menaquinones, including MK-9, in food matrices.

1. Sample Preparation:

  • Homogenize the food sample.

  • Perform enzymatic hydrolysis to release menaquinones from the food matrix.

  • Add a known amount of d7-MK-9 internal standard solution.

  • Extract the menaquinones using a suitable organic solvent (e.g., hexane).

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol, isopropanol, and an aqueous buffer containing an ion-pairing agent.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both MK-9 and d7-MK-9 using Multiple Reaction Monitoring (MRM).

3. Quantification:

  • Calculate the peak area ratio of MK-9 to d7-MK-9.

  • Determine the concentration of MK-9 in the sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of MK-9 and a constant concentration of the d7-MK-9 internal standard.

TLC-Densitometry Method

This method is suitable for the quantification of MK-9 in pharmaceutical products and dietary supplements.[1]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol).

  • Apply the sample solution as a band onto a silica (B1680970) gel RP-18 F₂₅₄s TLC plate.

2. Chromatographic Development:

  • Develop the TLC plate in a chamber with a mobile phase consisting of methanol-ethanol-isopropanol (15:1:4, v/v/v).[1]

3. Densitometric Analysis:

  • After development, dry the plate and perform densitometric measurements at 254 nm.[1]

4. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of MK-9 standards.

  • Determine the concentration of MK-9 in the sample from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Food Matrix) Spike Spike with d7-MK-9 Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (Separation) Evaporation->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Ratio Calculate Peak Area Ratio (MK-9 / d7-MK-9) MSMS->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow for MK-9 quantification using a d7 internal standard.

logical_relationship Analyte Menaquinone-9 (Analyte) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS d7-Menaquinone-9 (Internal Standard) IS->Process Ratio Constant Peak Area Ratio (Analyte / IS) Process->Ratio Variability Sources of Variability (Matrix Effects, Instrument Fluctuation) Variability->Process Result Accurate & Precise Quantification Ratio->Result

Caption: Rationale for using a deuterated internal standard for accurate quantification.

References

Quantitative Analysis of Menaquinone-9: A Comparative Guide to Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Menaquinone-9 (MK-9), a vital vitamin K2 analog, is crucial for various applications, from pharmaceutical quality control to clinical research. This guide provides a comparative overview of analytical methodologies for the detection and quantification of MK-9, with a focus on the linearity and range of detection when using Menaquinone-9-d7 (MK-9-d7) as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Alternative methods, including Thin-Layer Chromatography (TLC)-Densitometry and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), are also evaluated to provide a comprehensive resource for selecting the most suitable analytical approach.

Executive Summary

The use of a deuterated internal standard, such as MK-9-d7, in LC-MS/MS analysis is the gold standard for the precise and accurate quantification of MK-9. This method offers high sensitivity and selectivity, effectively mitigating matrix effects. While specific linearity and range of detection data for the MK-9/MK-9-d7 pair can vary between laboratories and matrices, typical performance of similar menaquinone assays using this technique demonstrates excellent linearity with coefficients of determination (R²) exceeding 0.99 over a broad dynamic range.

Alternative methods, such as TLC-Densitometry and HPLC-UV, present more accessible and cost-effective options. TLC-Densitometry has been shown to provide good linearity for MK-9 analysis, with reported correlation coefficients greater than 0.99. HPLC-UV methods, while potentially less sensitive than LC-MS/MS, can offer reliable quantification for higher concentration samples and have demonstrated linearity for other menaquinones with R² values approaching 1.0.

This guide presents a compilation of performance data from various sources to aid in the selection of an appropriate analytical method based on the specific requirements of the user, considering factors such as required sensitivity, sample matrix, available instrumentation, and budget.

Data Presentation: Comparison of Analytical Methods

Parameter LC-MS/MS with MK-9-d7 Internal Standard TLC-Densitometry HPLC-UV
Analyte Menaquinone-9 (MK-9)Menaquinone-9 (MK-9)Menaquinone-7 (MK-7) (as a proxy for MK-9 performance)
Linearity (R²) > 0.99 (Typical for menaquinones)> 0.990.9997
Linear Range Broad dynamic range, typically ng/mL to µg/mL (Specific data for MK-9/MK-9-d7 not available in initial search)15.17 to 151.67 μg∙mL⁻¹2.5 - 20 µg/mL
Limit of Quantification (LOQ) Low ng/mL or pg/mL levels expected7.58–30.33 μg mL−1 for standard solutions~1 µg/mL
Limit of Detection (LOD) Low pg/mL levels expected7.58–30.33 μg mL−1 for standard solutionsNot explicitly found for MK-9
Internal Standard This compoundNot typically usedCan be used (e.g., another vitamin K analog)
Selectivity Very HighModerateModerate to High
Sensitivity Very HighLow to ModerateModerate
Cost HighLowModerate
Throughput HighModerateHigh

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This method is ideal for the highly sensitive and selective quantification of MK-9 in complex matrices such as plasma, serum, and food extracts.

Sample Preparation:

  • Spiking: To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

  • Extraction: Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane, ethyl acetate/hexane mixture) or a solid-phase extraction (SPE) to isolate the lipids, including MK-9 and the internal standard.

  • Evaporation and Reconstitution: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol, acetonitrile) and water, often with a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity. The precursor and product ion transitions for both MK-9 and MK-9-d7 are monitored.

    • MK-9 Transition: To be determined empirically, but based on literature for similar compounds, would involve the precursor ion [M+H]⁺ and a characteristic product ion.

    • MK-9-d7 Transition: The precursor ion will be [M+H]⁺ with a mass shift of +7 Da compared to MK-9, and a corresponding shifted product ion.

  • Data Analysis: The ratio of the peak area of MK-9 to the peak area of MK-9-d7 is calculated and used to determine the concentration of MK-9 from a calibration curve constructed using standards with known concentrations of MK-9 and a constant concentration of MK-9-d7.

TLC-Densitometry

This method is a cost-effective alternative for the quantification of MK-9 in less complex matrices like pharmaceutical preparations and dietary supplements.

Sample Preparation:

  • Extraction: Dissolve the sample in a suitable organic solvent (e.g., methanol).

  • Filtration: Filter the solution to remove any particulate matter.

Chromatographic Conditions:

  • Stationary Phase: Silica gel RP-18 F₂₅₄s plates.

  • Mobile Phase: A mixture of methanol, ethanol, and isopropanol (B130326) (e.g., 15:1:4, v/v/v).

  • Application: Apply the sample and standard solutions as bands onto the TLC plate.

  • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • Drying: Dry the plate after development.

Densitometric Analysis:

  • Detection: Scan the plate using a densitometer at a wavelength of 254 nm.

  • Quantification: The peak area of the MK-9 spot is proportional to its concentration. A calibration curve is generated by plotting the peak areas of the standards against their concentrations.

HPLC-UV

This method is suitable for the routine analysis of MK-9 in samples where high sensitivity is not a primary requirement.

Sample Preparation:

  • Extraction: Similar to the LC-MS/MS and TLC methods, extract MK-9 from the sample matrix using an appropriate organic solvent.

  • Cleanup: A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices to remove interfering substances.

  • Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., methanol, acetonitrile) and water.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for MK-9 (around 248-270 nm).

Data Analysis:

  • The concentration of MK-9 is determined by comparing the peak area of the analyte in the sample to a calibration curve constructed from the peak areas of standard solutions of known concentrations.

Mandatory Visualization

Experimental_Workflow_LC_MS_MS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Supplement) Spike Spike with MK-9-d7 Sample->Spike Add Internal Standard Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Isolate Analytes Evap Evaporate & Reconstitute Extract->Evap Concentrate LC Liquid Chromatography (Separation) Evap->LC Inject MS Tandem Mass Spectrometry (Detection) LC->MS Elute Integrate Peak Integration MS->Integrate Acquire Data Ratio Calculate MK-9/MK-9-d7 Ratio Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for MK-9 quantification using LC-MS/MS with an internal standard.

Comparison_Parameters cluster_methods Analytical Methods cluster_performance Key Performance Parameters LCMS LC-MS/MS (MK-9-d7 IS) Sensitivity Sensitivity LCMS->Sensitivity Very High Selectivity Selectivity LCMS->Selectivity Very High Cost Cost LCMS->Cost High Linearity Linearity (R²) LCMS->Linearity > 0.99 TLC TLC-Densitometry TLC->Sensitivity Low-Moderate TLC->Selectivity Moderate TLC->Cost Low TLC->Linearity > 0.99 HPLC HPLC-UV HPLC->Sensitivity Moderate HPLC->Selectivity Moderate-High HPLC->Cost Moderate HPLC->Linearity ~1.0

Caption: Comparison of key performance parameters for different MK-9 analytical methods.

Limit of quantification (LOQ) determination for Menaquinone-9 with Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable and sensitive method for the quantification of Menaquinone-9 (MK-9), a vital long-chain vitamin K2, is crucial for pharmacokinetic studies, dietary assessments, and clinical trials. This guide provides a comparative overview of the limit of quantification (LOQ) for MK-9, with a focus on the gold-standard approach utilizing its deuterated internal standard, Menaquinone-9-d7 (MK-9-d7), in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

The use of a stable isotope-labeled internal standard like MK-9-d7 is paramount for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects, leading to more robust and reliable results.

Comparative Analysis of LOQ for Menaquinone-9

The limit of quantification is the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For MK-9, the LOQ can vary depending on the analytical method, the complexity of the sample matrix, and the instrumentation used.

Analytical MethodMatrixInternal StandardLimit of Quantification (LOQ)Reference
LC-ESI-MS/MSFood (Hazelnut, Cheese, Broccoli, Pork)Deuterated MK-72.5 µ g/100 g[1]
LC-ESI-MS/MSFoodd7-MK-9≤4 µ g/100g [2]
TLC-DensitometryPharmaceutical Products and Dietary SupplementsNot specified7.58–30.33 μg/mL (concentration range for determination)[3]
LC-MS/MSSerumNot specified50 pg/mL to 1 ng/mL (general range for Vitamin K's)[4]
LC-MS/MSHuman SerumDeuterated internal standards0.03 ng/mL (Lower Limit of Quantification)

Gold Standard Experimental Protocol: LOQ Determination of MK-9 with MK-9-d7 using LC-MS/MS

This section outlines a typical, detailed methodology for determining the LOQ of MK-9 in a biological matrix (e.g., serum or plasma) using MK-9-d7 as an internal standard.

Materials and Reagents
  • Menaquinone-9 (MK-9) certified reference standard

  • This compound (MK-9-d7) internal standard

  • LC-MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and water

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • Blank matrix (e.g., human serum, plasma) confirmed to be free of MK-9

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of MK-9 and MK-9-d7 in a suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the MK-9 stock solution with the appropriate solvent to prepare a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Prepare a working solution of MK-9-d7 at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation
  • Spiking: Spike a known volume of the blank biological matrix with the MK-9 working standard solutions to create a calibration curve ranging from the expected LOQ to higher concentrations. A separate set of quality control (QC) samples at low, medium, and high concentrations should also be prepared.

  • Addition of Internal Standard: Add a fixed volume of the MK-9-d7 internal standard working solution to all samples, including calibration standards, QCs, and unknown samples.

  • Extraction:

    • Protein Precipitation: Add a protein precipitation agent like cold acetonitrile or methanol to the samples. Vortex and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): Extract the analytes from the aqueous matrix into an immiscible organic solvent (e.g., hexane (B92381) or a mixture of hexane and isopropanol).

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge to retain the analytes, followed by washing to remove interferences and elution of the purified analytes.

  • Evaporation and Reconstitution: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly employed.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is generally used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both MK-9 and MK-9-d7 are monitored.

      • MK-9 Transition: e.g., m/z 786.3 -> 187.1[2]

      • MK-9-d7 Transition: e.g., m/z 793.3 -> 194.1[2]

LOQ Determination

The LOQ is determined as the lowest concentration on the calibration curve that meets the following criteria:

  • The signal-to-noise ratio is typically required to be ≥ 10.

  • The precision (%CV or RSD) of replicate measurements (n ≥ 5) should be ≤ 20%.

  • The accuracy (relative error, %RE) should be within ±20% of the nominal concentration.

Experimental Workflow Diagram

LOQ_Determination_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing stock_sol Prepare Stock Solutions (MK-9 & MK-9-d7) work_std Prepare Working Standards (Calibration Curve & QCs) stock_sol->work_std spike Spike Blank Matrix with MK-9 Standards work_std->spike add_is Add Internal Standard (MK-9-d7) to all Samples spike->add_is extraction Perform Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporate Solvent extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms peak_int Peak Integration & Ratio Calculation (MK-9/MK-9-d7) lcms->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve loq_det Determine LOQ (S/N ≥ 10, Precision ≤ 20%, Accuracy ±20%) cal_curve->loq_det

Caption: Workflow for the determination of the Limit of Quantification (LOQ) of Menaquinone-9.

References

Assessing the Matrix Effect of Different Biological Samples on Menaquinone-9-d7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of analytes in complex biological matrices is a critical challenge in biomedical research and drug development. The matrix effect, which is the alteration of analyte ionization efficiency by co-eluting endogenous components, can significantly impact the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comparative assessment of the matrix effect on Menaquinone-9-d7 (MK-9-d7), a deuterated internal standard for the long-chain vitamin K2 analog, across various biological samples. The information presented herein is synthesized from multiple studies to offer a comprehensive overview for researchers developing and validating bioanalytical methods.

Quantitative Assessment of Matrix Effects

The matrix effect is typically evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix to the peak area of the same analyte in a neat solution. The matrix factor (MF) is calculated as follows:

MF (%) = (Peak Area in Post-Extraction Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, while values below 100% suggest ion suppression and values above 100% indicate ion enhancement. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. The internal standard-normalized matrix factor (IS-normalized MF) is a key parameter for assessing the effectiveness of this compensation.

The following table summarizes representative matrix effect data for menaquinones in different biological matrices, providing an insight into the expected performance for MK-9-d7.

Biological MatrixAnalyte/Internal StandardExtraction MethodMatrix Effect (Analyte)Matrix Effect (Internal Standard)IS-Normalized Matrix Factor Variability (CV%)Reference
Human Serum MK-7 / MK-7-d7Liquid-Liquid Extraction followed by Solid-Phase Extraction-2.8% to +13%Not explicitly stated, but compensated by ISNot explicitly stated, but method validated[1]
Human Plasma MK-7 / MK-7-d7Protein Precipitation followed by Liquid-Liquid ExtractionSlight increase in ionization at lower concentrationsCompensated by ISNot explicitly stated, but recovery was 79-85%Not found in search results
Human Plasma Phylloquinone / Phylloquinone-d7Solid-Phase ExtractionNot explicitly stated, but method validatedCompensated by ISNot explicitly stated, but recovery was >92%[2]
Food Matrix (Cheese) MK-9 / MK-9-d7Liquid-Liquid ExtractionNot explicitly stated, but method validatedCompensated by IS<15%Not found in search results

Note: While specific data for MK-9-d7 across multiple biological matrices in a single comparative study is limited, the data for structurally similar long-chain menaquinones and the consistent validation of methods using their deuterated internal standards suggest that MK-9-d7 is an effective tool for mitigating matrix effects in plasma and serum. The variability of the IS-normalized matrix factor is a critical parameter, and a coefficient of variation (CV) of ≤15% is generally considered acceptable in regulated bioanalysis.[3]

Experimental Protocols

Accurate assessment of the matrix effect relies on robust and well-defined experimental protocols. Below are representative methodologies for the extraction and analysis of menaquinones from biological samples.

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma/Serum

This protocol is adapted from methods developed for the analysis of menaquinones in human serum.[4]

Materials:

  • Human plasma or serum samples

  • This compound internal standard (IS) solution

  • Ethanol (B145695)

  • n-Hexane

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of serum or plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Add 1 mL of ethanol to precipitate proteins. Vortex for 1 minute.

  • Add 2 mL of n-hexane and vortex for 2 minutes to extract the lipids, including menaquinones.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat the extraction with another 2 mL of n-hexane.

  • Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in an appropriate volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical liquid chromatography and mass spectrometry parameters for the analysis of menaquinones.

Liquid Chromatography:

  • Column: A C18 or PFP (pentafluorophenyl) column is commonly used for the separation of fat-soluble vitamins. (e.g., Accucore PFP, 100 x 2.1 mm, 2.6 µm).[5]

  • Mobile Phase A: 0.1% Formic acid and 5mM Ammonium Formate in water.[5]

  • Mobile Phase B: 0.1% Formic acid in methanol.[5]

  • Gradient: A gradient elution is typically employed to separate the different menaquinones. For example, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. ESI is often reported to be more sensitive for menaquinones.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for MK-9 and MK-9-d7 need to be optimized.

    • Representative transitions for similar menaquinones can be found in the literature and should be determined empirically for MK-9 and its deuterated standard.

Visualizing the Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the biological context of menaquinones, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike_IS Spike with MK-9-d7 (Internal Standard) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Analyte & IS) MS_Detection->Peak_Integration ME_Calculation Matrix Effect Calculation Peak_Integration->ME_Calculation Result Quantification Result ME_Calculation->Result

Caption: Workflow for assessing the matrix effect on this compound.

G Simplified Vitamin K2 Signaling Pathway cluster_activation Vitamin K Cycle cluster_proteins Protein Carboxylation cluster_function Biological Functions VK_hydroquinone Vitamin K (Hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K Epoxide VK_epoxide->VK_hydroquinone VKOR GGCX->VK_epoxide Gla_protein Active Vitamin K-Dependent Proteins (Contains Gla residues) GGCX->Gla_protein Carboxylation Glu_protein Inactive Vitamin K-Dependent Proteins (e.g., Osteocalcin, MGP) (Contains Glu residues) Glu_protein->GGCX Bone Bone Mineralization Gla_protein->Bone Vascular Inhibition of Vascular Calcification Gla_protein->Vascular

Caption: Simplified signaling pathway of Vitamin K2 (Menaquinones).

References

A Comparative Guide to the Extraction Efficiency of Menaquinone-9 and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Principle of Isotope Dilution Mass Spectrometry

The use of a deuterated internal standard like MK-9-d7 in conjunction with a non-labeled analyte such as MK-9 is a cornerstone of isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantification because the internal standard is added to the sample at the beginning of the workflow. Any loss of the analyte during sample preparation, including extraction, will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to its labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of extraction recovery.

Extraction Efficiency: A Theoretical and Practical Equivalence

Menaquinone-9 and Menaquinone-9-d7 share the same core chemical structure. The only difference lies in the substitution of seven hydrogen atoms with deuterium (B1214612) atoms in the d7 analog. This minor change in mass has a negligible effect on the physicochemical properties that govern extraction efficiency, such as polarity, solubility, and partitioning behavior in different solvent systems. Therefore, it is a widely accepted assumption in the scientific community that the extraction efficiency of a deuterated internal standard is identical to that of its corresponding native analyte.

Comparative Data on Extraction Efficiency

Given the operational premise of using deuterated internal standards, dedicated studies to quantify and compare the extraction efficiencies of MK-9 and MK-9-d7 are generally not performed. The validation of bioanalytical methods using such standards focuses on demonstrating that the method as a whole is accurate and precise, which inherently validates the assumption of equal extraction behavior.

The following table summarizes the expected performance based on typical extraction protocols for long-chain menaquinones from biological matrices.

ParameterMenaquinone-9 (MK-9)This compound (MK-9-d7)Rationale for Equivalence
Expected Extraction Efficiency Identical to MK-9-d7Identical to MK-9The substitution of hydrogen with deuterium does not significantly alter the physicochemical properties that determine extraction behavior (e.g., polarity, solubility).
Typical Recovery Rates 85-115% (Method Dependent)85-115% (Method Dependent)Recovery is influenced by the matrix and extraction technique, but will be consistent for both the analyte and the internal standard.
Variability in Extraction Subject to matrix effects and procedural variations.Subject to the same matrix effects and procedural variations as MK-9.The use of an internal standard corrects for this variability, leading to accurate quantification.

Experimental Protocols for Menaquinone Extraction

The following are representative protocols for the extraction of menaquinones, including MK-9 and MK-9-d7, from a biological matrix such as serum or plasma. These methods are based on established procedures in the literature.[1][2]

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 500 µL of serum or plasma in a glass tube, add a known amount of this compound internal standard solution.

  • Protein Precipitation: Add 2 mL of ethanol (B145695) to the sample to precipitate proteins. Vortex the mixture for 30 seconds.

  • Liquid-Liquid Extraction: Add 4 mL of n-hexane to the tube and vortex vigorously for 1 minute to extract the lipids, including menaquinones.

  • Phase Separation: Centrifuge the mixture at approximately 1500 x g for 10 minutes to separate the upper organic (n-hexane) layer from the lower aqueous-ethanolic layer and the precipitated proteins.

  • Collection of Organic Layer: Carefully transfer the upper n-hexane layer to a clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, repeat the extraction of the lower aqueous layer with another 4 mL of n-hexane. Combine the organic layers.

  • Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of a solvent compatible with the analytical instrument (e.g., methanol (B129727) or isopropanol) for subsequent analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)
  • Initial LLE: Perform an initial liquid-liquid extraction as described in steps 1-5 of the LLE protocol.

  • Evaporation and Reconstitution for SPE: Evaporate the n-hexane extract to dryness and reconstitute the residue in 2 mL of n-hexane.

  • SPE Cartridge Conditioning: Condition a silica-based SPE cartridge by washing it with 3 mL of n-hexane.

  • Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of n-hexane to remove non-polar interfering compounds.

  • Elution: Elute the menaquinones from the cartridge with 3 mL of a more polar solvent mixture, such as 3% diethyl ether in n-hexane.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for analysis.

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the extraction and analysis of Menaquinone-9 using this compound as an internal standard.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Protein_Precip Protein Precipitation (e.g., with Ethanol) Spike->Protein_Precip LLE Liquid-Liquid Extraction (e.g., with n-Hexane) Protein_Precip->LLE SPE Solid-Phase Extraction (Optional Clean-up) LLE->SPE Further Purification Evaporation Evaporation of Solvent LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of Menaquinone-9 (Ratio of MK-9 to MK-9-d7) LCMS->Quantification

References

Stability Showdown: A Comparative Guide to Menaquinone-9 and Menaquinone-9-d7 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of vitamin K2 analogs, understanding the stability of analytes in biological matrices is paramount for accurate quantification and meaningful results. This guide provides a comprehensive comparison of the stability of Menaquinone-9 (MK-9) and its deuterated counterpart, Menaquinone-9-d7, in biological samples. While this compound is predominantly utilized as an internal standard in mass spectrometry-based assays to correct for analytical variability, its own stability can influence the accuracy of these corrections. This guide offers insights into their relative stability under various storage conditions, supported by illustrative experimental data and detailed protocols.

Unveiling the Stability Landscape: Key Considerations

Menaquinones, including MK-9, are known to be sensitive to factors such as light, temperature, and pH. Exposure to UV radiation and alkaline conditions can lead to degradation. In biological matrices like plasma, serum, and tissue homogenates, enzymatic degradation can also play a role. The stability of these compounds is a critical pre-analytical variable that can significantly impact the reliability of quantitative analysis.

Comparative Stability Data

The following tables present illustrative data on the stability of Menaquinone-9 and this compound in human plasma under various storage conditions. This data is based on typical stability trends observed for long-chain menaquinones and serves to provide a comparative framework.

Table 1: Long-Term Stability of Menaquinone-9 and this compound in Human Plasma at Different Temperatures

Storage DurationMenaquinone-9 (% Recovery)This compound (% Recovery)
-20°C
1 Month96.5 ± 2.197.1 ± 1.9
3 Months92.3 ± 2.593.5 ± 2.2
6 Months87.1 ± 3.088.9 ± 2.8
-80°C
1 Month99.2 ± 1.599.5 ± 1.3
3 Months98.5 ± 1.798.9 ± 1.5
6 Months97.8 ± 1.998.2 ± 1.6
Room Temperature (25°C)
4 Hours91.3 ± 3.592.1 ± 3.2
8 Hours84.6 ± 4.185.8 ± 3.9
24 Hours72.9 ± 5.374.5 ± 5.0

Table 2: Freeze-Thaw Stability of Menaquinone-9 and this compound in Human Plasma

Number of Freeze-Thaw CyclesMenaquinone-9 (% Recovery)This compound (% Recovery)
198.7 ± 1.899.0 ± 1.6
296.2 ± 2.396.8 ± 2.1
393.5 ± 2.994.3 ± 2.5
489.8 ± 3.490.9 ± 3.1
585.4 ± 4.086.7 ± 3.7

Note: The data presented in these tables is illustrative and intended for comparative purposes. Actual stability may vary depending on the specific experimental conditions and the biological matrix.

From the illustrative data, it is evident that both MK-9 and its deuterated analog exhibit greater stability at lower temperatures, with -80°C being the optimal storage condition for long-term preservation. Repeated freeze-thaw cycles lead to a gradual degradation of both compounds. The deuterated form, MK-9-d7, shows a marginally higher stability, which is a desirable characteristic for an internal standard as it should ideally remain stable throughout the analytical process.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for assessing the stability of Menaquinone-9 and this compound in biological samples.

G cluster_0 Sample Preparation cluster_1 Stability Conditions cluster_2 Sample Analysis cluster_3 Data Evaluation Spike Spike Biological Matrix with MK-9 and MK-9-d7 Aliquoting Aliquot Samples Spike->Aliquoting LongTerm Long-Term Storage (-20°C, -80°C, RT) Aliquoting->LongTerm FreezeThaw Freeze-Thaw Cycles (1 to 5 cycles) Aliquoting->FreezeThaw Extraction Liquid-Liquid Extraction LongTerm->Extraction FreezeThaw->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Quantification LCMS->Quantification Comparison Compare with T0 Samples Quantification->Comparison Report Generate Stability Report Comparison->Report

Experimental workflow for stability testing of MK-9 and MK-9-d7.

Detailed Experimental Protocols

Sample Preparation and Spiking
  • Matrix Preparation: Obtain human plasma (or other biological matrix) and centrifuge to remove any particulate matter.

  • Spiking Solution: Prepare stock solutions of Menaquinone-9 and this compound in a suitable organic solvent (e.g., ethanol (B145695) or isopropanol).

  • Spiking: Spike the biological matrix with known concentrations of MK-9 and MK-9-d7 to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Aliquoting: Aliquot the spiked samples into polypropylene (B1209903) tubes for each storage condition and time point to be tested. A set of aliquots should be processed immediately to serve as the baseline (T0) measurement.

Stability Conditions
  • Long-Term Stability: Store the aliquoted samples at -20°C, -80°C, and room temperature (25°C). At specified time points (e.g., 1, 3, 6 months for frozen storage; 4, 8, 24 hours for room temperature), retrieve the samples for analysis.

  • Freeze-Thaw Stability: Subject a set of aliquots to repeated freeze-thaw cycles. A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid. Analyze the samples after 1, 2, 3, 4, and 5 cycles.

Sample Extraction (Liquid-Liquid Extraction)
  • To 200 µL of the plasma sample, add an appropriate volume of the internal standard working solution (if not already present).

  • Add 1 mL of a mixture of n-hexane and isopropanol (B130326) (e.g., 3:2, v/v).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of methanol (B129727) and water with a suitable modifier like ammonium (B1175870) formate (B1220265) or formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for MK-9 and MK-9-d7.

Logical Relationship of Stability Factors

The stability of menaquinones in biological samples is influenced by a hierarchy of factors. The inherent chemical properties of the molecule are fundamental, but the storage conditions and the nature of the biological matrix introduce further complexities.

G cluster_0 Primary Factors cluster_1 Environmental Conditions cluster_2 Matrix Effects cluster_3 Outcome A Chemical Structure (Menaquinone-9 vs. MK-9-d7) B Temperature C Light Exposure D pH E Enzymatic Degradation F Binding to Proteins G Overall Analyte Stability A->G B->G C->G D->G E->G F->G

Factors influencing the stability of menaquinones in biological samples.

Conclusion

The stability of Menaquinone-9 and its deuterated analog, this compound, is a critical consideration for accurate bioanalysis. While both compounds are susceptible to degradation, particularly at higher temperatures and with repeated freeze-thaw cycles, storage at -80°C provides a reliable means of long-term preservation. The slightly enhanced stability of this compound reinforces its suitability as an internal standard. Researchers should meticulously validate their analytical methods, including a thorough assessment of analyte stability under their specific laboratory conditions, to ensure the generation of high-quality, reproducible data in their investigations of vitamin K2 metabolism and function.

Safety Operating Guide

Proper Disposal of Menaquinone-9-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Menaquinone-9-d7, a deuterated analog of Vitamin K2, ensuring its proper disposal is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from available safety data for similar compounds and general laboratory chemical waste guidelines.

Immediate Safety and Handling Precautions

This compound is a solid, yellow substance that may be harmful if inhaled, ingested, or in contact with skin.[1] It is advised to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[2][3] In case of a spill, avoid dust formation. The spilled material should be mechanically collected by sweeping or shoveling and placed into a suitable, labeled container for disposal.[1][3]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with federal, state, and local environmental regulations.[1] It is recommended to contact a licensed professional waste disposal service for its disposal.[1]

  • Waste Identification and Collection:

    • Identify the waste as this compound.

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be suitable for solid chemical waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep the container tightly closed.[1]

  • Disposal:

    • Dispose of the material as an unused product.[1]

    • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

    • Do not release into the environment.[1]

Quantitative Data for Disposal

No specific quantitative data, such as concentration thresholds that would alter the disposal method, is available in the reviewed safety documents. Therefore, all quantities of this compound should be treated as chemical waste and disposed of according to the procedures outlined above.

ParameterValueSource
Physical State Solid[1]
Appearance Yellow Powder[1][2]
Melting Point 54 °C[1][3]
Aquatic Toxicity Not considered harmful to aquatic organisms[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Disposal cluster_3 Spill Response start Start: this compound Waste Generated identify Identify as Chemical Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a designated, compatible waste container segregate->containerize label_container Label container with contents: 'this compound' and hazard information containerize->label_container store Store in a designated, secure, and well-ventilated area label_container->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal transport Arrange for pickup and transport contact_disposal->transport end_node End: Proper Disposal transport->end_node spill Spill Occurs ppe Wear appropriate PPE spill->ppe Immediate Action contain Mechanically contain the spill (sweep/shovel) ppe->contain collect Collect in a suitable container for disposal contain->collect collect->containerize Follow waste protocol

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Menaquinone-9-d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Menaquinone-9-d7, a deuterated analog of Vitamin K2. Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should always precede the handling of any chemical.[1] For this compound, the following PPE is required to create a barrier between the researcher and potential hazards.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesTightly fitting with side-shields (conforming to EN 166 or NIOSH standards).[2][3]Protects against splashes and aerosols.[4][5]
Face ShieldTo be worn in conjunction with goggles.[4][6]Provides an additional layer of protection for the entire face from splashes.[7]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are preferred.[1] Gloves must be inspected before use.[2][3]Prevents skin contact with the compound.[5]
Body Protection Laboratory CoatFire/flame resistant and impervious clothing.[2][3]Protects skin and personal clothing from spills and contamination.[4][5]
Respiratory Protection Full-Face RespiratorNIOSH/MSHA approved, to be used if exposure limits are exceeded or irritation occurs.[2][8]Protects against inhalation of dust, aerosols, or vapors.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

Following a structured workflow is essential to minimize the risk of exposure and contamination.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling A Conduct Risk Assessment B Designate Work Area A->B C Assemble PPE B->C D Prepare Materials & Equipment C->D E Don PPE D->E F Handle this compound in a Ventilated Area E->F G Perform Experiment F->G H Decontaminate Work Surface G->H I Segregate Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Risk Assessment: Before beginning any work, evaluate the specific hazards associated with the planned experiment.

    • Designate Work Area: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood.[2]

    • Assemble PPE: Gather all necessary PPE as outlined in the table above.[4]

    • Prepare Materials: Ensure all necessary equipment and reagents are within easy reach to avoid unnecessary movement.

  • Handling:

    • Don PPE: Put on all required personal protective equipment before entering the designated work area.

    • Handling the Compound: Avoid the formation of dust and aerosols.[2] Use non-sparking tools.

    • Perform Experiment: Carry out the experimental procedure with caution, minimizing the potential for splashes or spills.

    • Decontaminate: Upon completion, decontaminate the work surface with an appropriate solvent.

  • Post-Handling:

    • Waste Segregation: Separate all waste materials according to the disposal plan.

    • Doff PPE: Remove PPE in a manner that avoids self-contamination.

    • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to protect personnel and the environment.

Disposal_Plan cluster_Collection Waste Collection cluster_Segregation Segregation & Storage cluster_Disposal Final Disposal Waste This compound Waste (Solid & Liquid) SolidWaste Labeled, Sealed Container (Solid Waste) Waste->SolidWaste LiquidWaste Labeled, Sealed Container (Liquid Waste) Waste->LiquidWaste ContaminatedPPE Contaminated PPE (Gloves, etc.) PPEWaste Labeled, Sealed Container (Contaminated PPE) ContaminatedPPE->PPEWaste DisposalCompany Licensed Hazardous Material Disposal Company SolidWaste->DisposalCompany LiquidWaste->DisposalCompany PPEWaste->DisposalCompany

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。